molecular formula C7H11N3O B2607521 6-(Propan-2-yloxy)pyrazin-2-amine CAS No. 1269477-15-7

6-(Propan-2-yloxy)pyrazin-2-amine

Cat. No.: B2607521
CAS No.: 1269477-15-7
M. Wt: 153.185
InChI Key: FROPILFAPSIWMO-UHFFFAOYSA-N
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Description

6-(Propan-2-yloxy)pyrazin-2-amine is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This pyrazine derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features an amine functional group and an isopropoxy ether substituent on a pyrazine ring, a structure that is commonly explored in the development of novel therapeutic agents. Pyrazine and similar heterocyclic cores, such as quinoxaline and pyridine, are frequently investigated as key scaffolds in small molecule inhibitors for various disease targets . For example, such structures are found in compounds studied for their potential as LRRK2 inhibitors for Parkinson's disease and as TLR modulators . Researchers utilize this compound as a versatile synthetic intermediate to generate more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Please handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yloxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROPILFAPSIWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269477-15-7
Record name 6-(propan-2-yloxy)pyrazin-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Isopropoxypyrazin-2-amine: Physicochemical Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 6-isopropoxypyrazin-2-amine, a substituted aminopyrazine of interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is limited in publicly available literature, this document synthesizes information from closely related structural analogs to project its physicochemical properties, potential synthetic pathways, and likely applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound class and a framework for its further investigation.

Introduction: The Significance of Substituted Aminopyrazines

Pyrazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds. The pyrazine ring is a key structural motif in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and flavorings. The introduction of substituents, such as amino and alkoxy groups, onto the pyrazine core can profoundly influence the molecule's electronic properties, steric profile, and, consequently, its biological activity and material characteristics.

Aminopyrazines, in particular, have garnered significant attention due to their diverse pharmacological activities. They are known to exhibit properties including antimicrobial[1], and have been investigated for their potential in treating a range of diseases. The amino group provides a key site for further chemical modification, allowing for the synthesis of diverse compound libraries for screening and optimization[2]. The addition of an alkoxy group, such as the isopropoxy group in 6-isopropoxypyrazin-2-amine, can enhance lipophilicity, modulate metabolic stability, and influence ligand-receptor binding interactions.

This guide focuses on the specific isomer, 6-isopropoxypyrazin-2-amine, providing a detailed analysis of its fundamental molecular characteristics and a scientifically grounded exploration of its potential.

Physicochemical Properties of 6-Isopropoxypyrazin-2-amine

The molecular formula and weight are fundamental properties that underpin all further chemical and biological investigations. Based on the structures of closely related compounds, such as 6-methoxypyrazin-2-amine and 5-isopropoxypyrazin-2-amine, the molecular characteristics of 6-isopropoxypyrazin-2-amine have been deduced.

Molecular Formula and Weight

The molecular formula of 6-isopropoxypyrazin-2-amine is C₇H₁₁N₃O .

The molecular weight is calculated as follows:

  • (7 x 12.011) + (11 x 1.008) + (3 x 14.007) + (1 x 15.999) = 153.18 g/mol .[3]

Structural and Physicochemical Data Summary

The following table summarizes the key computed and expected physicochemical properties of 6-isopropoxypyrazin-2-amine. These values are projected based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₇H₁₁N₃ODeduced
Molecular Weight 153.18 g/mol Calculated[3]
IUPAC Name 6-(propan-2-yloxy)pyrazin-2-amine
SMILES CC(C)OC1=NC=C(N)C=N1
LogP (predicted) ~1.5 - 2.0Estimated
Topological Polar Surface Area (TPSA) 74.1 ŲEstimated[4]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Potential Synthetic Methodologies

Proposed Synthetic Workflow

A logical approach to the synthesis of 6-isopropoxypyrazin-2-amine would start from a dihalopyrazine, followed by sequential substitution reactions.

Synthesis_Workflow A 2,6-Dichloropyrazine C Reaction 1: Nucleophilic Aromatic Substitution A->C B Sodium isopropoxide B->C D 2-Chloro-6-isopropoxypyrazine C->D Selective substitution at C6 F Reaction 2: Nucleophilic Aromatic Substitution D->F E Ammonia or Amine Source E->F G 6-Isopropoxypyrazin-2-amine F->G Substitution at C2 Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS Mass Spectrometry (MS) MS->Structural_Confirmation IR Infrared Spectroscopy (IR) IR->Structural_Confirmation HPLC HPLC Purity_Assessment Purity Assessment HPLC->Purity_Assessment GCMS GC-MS GCMS->Purity_Assessment Synthesized_Compound Synthesized 6-Isopropoxypyrazin-2-amine Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->HPLC Synthesized_Compound->GCMS

Sources

The Ascendance of 6-Alkoxypyrazin-2-amines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved therapeutics and clinical candidates.[1][2] Within this class, derivatives of 6-alkoxypyrazin-2-amine have emerged as a particularly fruitful area of investigation. Their structural arrangement allows for precise, vector-oriented modifications at key positions, enabling the fine-tuning of pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth analysis of this chemical core, detailing its synthesis, key biological targets, structure-activity relationships, and proven applications, with a primary focus on kinase inhibition for oncology.

Strategic Synthesis: Building the Core

The construction of the 2,6-disubstituted pyrazine framework is central to accessing the therapeutic potential of these derivatives. The choice of synthetic route is dictated by the desired complexity of the final molecule, particularly the substituents at the C2 and C6 positions. Modern palladium-catalyzed cross-coupling reactions have become the workhorse methodologies, offering broad functional group tolerance and high yields.[1]

A prevalent and versatile strategy begins with a di-halogenated pyrazine, such as 2,5-dichloropyrazine, which allows for sequential, regioselective functionalization.[1] The Suzuki-Miyaura cross-coupling is frequently employed to install an aryl or heteroaryl moiety at the C2-position, followed by a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to introduce the critical amine or alkoxy group at the C6-position (formerly the C5-position of the starting material).[1][3]

The causality behind this sequence is rooted in the electronics of the pyrazine ring. The chlorine atoms on 2,5-dichloropyrazine exhibit differential reactivity, often allowing for selective mono-substitution under controlled conditions, with the C2-position generally being more reactive towards Suzuki coupling.[1]

Workflow: General Synthesis of 2,6-Disubstituted Pyrazines

G start 2,5-Dichloropyrazine step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate 2-Aryl-5-chloropyrazine step1->intermediate step2 S(N)Ar or Buchwald-Hartwig (R-OH or R-NH2, Base, +/- Catalyst) intermediate->step2 end 2-Aryl-6-alkoxy/aminopyrazine (Target Scaffold) step2->end

Caption: A generalized workflow for synthesizing 2,6-disubstituted pyrazines.

Protocol 1: Synthesis of Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate

This protocol details a representative synthesis involving a Suzuki coupling followed by a nucleophilic aromatic substitution, a common route to this class of compounds.[3]

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-amino-5-chloropyrazine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Add a solvent system, such as 1,4-dioxane or a toluene/water mixture.

  • Heat the reaction mixture, often using microwave irradiation (e.g., 100-120 °C for 30-60 minutes) or conventional heating, until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Upon completion, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel to yield the 2-aryl-5-aminopyrazine intermediate.

Step 2: Buchwald-Hartwig Amination

  • Combine the intermediate from Step 1 (1.0 eq), 2-methoxyaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq), and a phosphine ligand (e.g., Xantphos, 0.2 eq) in a reaction vessel under an inert atmosphere.

  • Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), and a dry, aprotic solvent like 1,4-dioxane.

  • Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the product by column chromatography to obtain the target compound.

Biological Targets and Therapeutic Applications

The 6-alkoxypyrazin-2-amine scaffold is a potent ATP-competitive inhibitor, making it an ideal starting point for targeting protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, positioning these compounds as high-value therapeutic candidates.[4]

Primary Target: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental process in cellular signaling. The 6-alkoxypyrazin-2-amine core effectively mimics the adenine region of ATP, allowing it to bind to the enzyme's active site and block its catalytic function.

Mechanism: ATP-Competitive Kinase Inhibition

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazine Derivative K Kinase Product Phosphorylated Substrate + ADP K->Product Phosphorylation ATP ATP ATP->K Substrate Substrate Substrate->K K2 Kinase NoProduct No Reaction K2->NoProduct Inhibitor 6-Alkoxypyrazin-2-amine Derivative Inhibitor->K2 Binds to ATP Pocket ATP2 ATP ATP2->K2 Substrate2 Substrate Substrate2->K2 G GF Growth Factor Signal Kinase1 Upstream Kinase GF->Kinase1 CSNK2 CSNK2 (Target Kinase) Kinase1->CSNK2 TF Transcription Factor (e.g., NF-κB, STAT3) CSNK2->TF Genes Transcription of Pro-Survival Genes TF->Genes Result Cell Proliferation & Survival Genes->Result Inhibitor Pyrazine Inhibitor Inhibitor->Block Block->CSNK2 Inhibits Apoptosis Apoptosis Block->Apoptosis Promotes

Caption: Simplified pro-survival pathway inhibited by a CSNK2-targeting pyrazine derivative.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 6-alkoxypyrazin-2-amine scaffold has yielded crucial insights into the structural requirements for potency and selectivity. The ability to tune these properties is paramount in drug development to maximize efficacy while minimizing off-target effects.

  • C2-Position: A 4'-carboxyphenyl group at this position has been identified as optimal for potent CSNK2A activity, with little tolerance for other modifications. [5][6][7]This carboxylic acid moiety likely forms a key hydrogen bond or salt bridge interaction within the kinase active site.

  • C6-Position: This position is critical for modulating selectivity. In dual CSNK2A/PIM3 inhibitors, replacing a bulky 6-alkylaminoindazole group with isosteric ortho-methoxy anilines was shown to preserve potent CSNK2A inhibition while significantly improving selectivity over PIM3 kinase. [8][7]An alternative 6-isopropoxyindole substituent also conferred a 30-fold selectivity for CSNK2A over PIM3 in cellular assays. [3][9]This demonstrates that subtle changes in the size, shape, and electronics of the C6-substituent can exploit minor differences in the ATP-binding pockets of different kinases.

Table 1: SAR Summary of 2,6-Disubstituted Pyrazine Kinase Inhibitors
PositionSubstituent TypeEffect on Activity/SelectivityReference(s)
C2 4'-CarboxyphenylOptimal for CSNK2A potency.[3][6]
C2 (Pyrrol-3-yl)acetic acidPossesses potent inhibitory activity against CK2.[10][11]
C6 IsopropylaminoindazolePotent dual CSNK2A/PIM3 inhibition.[3]
C6 ortho-Methoxy anilineMaintains CSNK2A potency, improves selectivity over PIM3.[8][7]
C6 IsopropoxyindoleNanomolar CSNK2A inhibition with 30-fold selectivity over PIM3.[3][9]
C6 Aminoalkyl-indazoleImproved efficacy in both enzymatic and cell-based CK2 assays.[12]

Key Experimental Protocols

Reproducible and robust assays are essential for characterizing the biological activity of newly synthesized compounds. The following protocol outlines a standard luminescence-based in vitro kinase assay used to determine inhibitor potency (IC₅₀).

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based, e.g., ADP-Glo™)

This protocol is a self-validating system for determining the concentration at which an inhibitor reduces kinase activity by 50% (IC₅₀). The amount of ADP produced in the kinase reaction is quantified via a coupled luciferase reaction, which generates a luminescent signal directly proportional to kinase activity. [13] 1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • 2X Kinase/Substrate Solution: Dilute the target kinase (e.g., recombinant human CSNK2A) and its specific peptide substrate to 2X the final desired concentration in Assay Buffer.
  • 2X ATP Solution: Prepare a 2X solution of ATP in Assay Buffer. The concentration should ideally be at the Kₘ value for the specific kinase to ensure competitive binding dynamics.
  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in 100% DMSO. Then, create an intermediate dilution in Assay Buffer.

2. Assay Procedure (384-well plate format):

  • Dispense a small volume (e.g., 2.5 µL) of the serially diluted compound into the appropriate wells of a white, opaque 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" control.
  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
  • Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to convert the generated ADP into a luminescent signal.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 6-alkoxypyrazin-2-amine scaffold has proven to be a highly adaptable and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. The synthetic accessibility, coupled with well-defined structure-activity relationships, allows for rational design campaigns to optimize potency, selectivity, and pharmacokinetic profiles. While the primary focus has been on oncology and antiviral applications, the inherent drug-like properties of this core suggest its potential could be expanded to other therapeutic areas, such as inflammatory and neurodegenerative diseases. Future work will likely involve the incorporation of this scaffold into novel modalities like PROteolysis TArgeting Chimeras (PROTACs) to induce target degradation rather than just inhibition, opening a new chapter for this remarkable heterocyclic system.

References

  • Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. R Discovery. Available at: [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. Available at: [Link]

  • Galal, K. A., et al. (2023). Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antiviral Activity and Improved Selectivity Over Pim3. bioRxiv. Available at: [Link]

  • Yamaguchi, S., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. Available at: [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. Available at: [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-61. Available at: [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Available at: [Link]

  • Yousuf, M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

Sources

2-amino-6-isopropoxypyrazine commercial suppliers and price

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-amino-6-isopropoxypyrazine: Synthesis, Sourcing of Precursors, and Potential Applications

Abstract

This technical guide addresses the synthesis, properties, and sourcing of key precursors for 2-amino-6-isopropoxypyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. An extensive market survey reveals that 2-amino-6-isopropoxypyrazine is not a readily available stock item from major chemical suppliers. Consequently, this guide provides a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of this synthetic strategy, provide a step-by-step experimental workflow, and present a comprehensive list of commercial suppliers and current pricing for the necessary starting materials: 2-amino-6-chloropyrazine and sodium isopropoxide. Furthermore, by drawing parallels with structurally related, commercially available aminopyrazine analogs, we will extrapolate the potential physicochemical properties and therapeutic applications of the title compound, offering a valuable resource for researchers navigating the synthesis and application of novel pyrazine derivatives.

Commercial Availability and Sourcing Strategy

A thorough investigation of the commercial landscape for 2-amino-6-isopropoxypyrazine indicates that this compound is not offered as a catalog product by major chemical suppliers. This scarcity necessitates a strategic shift from direct procurement to de novo synthesis. For researchers and drug development professionals, this implies that access to this molecule is contingent upon in-house chemical synthesis capabilities.

The most logical and cost-effective synthetic approach is the nucleophilic aromatic substitution (SNAr) of a readily available precursor. This guide, therefore, focuses on providing the necessary information to procure the starting materials for this synthesis.

Proposed Synthesis of 2-amino-6-isopropoxypyrazine

The synthesis of 2-amino-6-isopropoxypyrazine can be efficiently achieved by the reaction of 2-amino-6-chloropyrazine with sodium isopropoxide. The pyrazine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The chlorine atom at the 6-position serves as a good leaving group, facilitating its displacement by the isopropoxide nucleophile.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism, which involves two main steps:

  • Nucleophilic Attack: The isopropoxide anion attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrazine ring nitrogens helps to stabilize this intermediate through resonance.

  • Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, yielding the final product, 2-amino-6-isopropoxypyrazine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products R1 2-Amino-6-chloropyrazine Int Resonance-Stabilized Intermediate R1->Int Nucleophilic Attack R2 Sodium Isopropoxide R2->Int P1 2-Amino-6-isopropoxypyrazine Int->P1 Leaving Group Departure P2 Sodium Chloride Int->P2

Caption: Generalized workflow for the SNAr synthesis of 2-amino-6-isopropoxypyrazine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials:

  • 2-amino-6-chloropyrazine (1.0 eq)

  • Sodium isopropoxide (1.2 - 1.5 eq)

  • Anhydrous Isopropanol or Tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (water, ethyl acetate, brine, sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-6-chloropyrazine and anhydrous isopropanol (or THF). Stir the mixture to form a suspension.

  • Reagent Addition: In a separate flask, dissolve sodium isopropoxide in anhydrous isopropanol. Add this solution dropwise to the stirred suspension of 2-amino-6-chloropyrazine at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-6-isopropoxypyrazine.

Experimental_Workflow Setup 1. Reaction Setup (Flask, 2-amino-6-chloropyrazine, Solvent, Inert Gas) Addition 2. Reagent Addition (Dropwise addition of Sodium Isopropoxide solution) Setup->Addition Reaction 3. Heating and Monitoring (Reflux, TLC/LC-MS) Addition->Reaction Workup 4. Quenching and Extraction (Water, Ethyl Acetate) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product (2-amino-6-isopropoxypyrazine) Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of 2-amino-6-isopropoxypyrazine.

Commercial Suppliers and Pricing of Starting Materials

The economic viability of synthesizing 2-amino-6-isopropoxypyrazine is dependent on the cost and availability of its precursors. The following tables summarize representative commercial suppliers and pricing for 2-amino-6-chloropyrazine and sodium isopropoxide. Prices are subject to change and may vary based on purity, quantity, and supplier.

Table 1: Commercial Suppliers of 2-amino-6-chloropyrazine (CAS: 33332-28-4)
SupplierGrade/PurityRepresentative Pricing (USD)
Sigma-Aldrich97%$107.00 / 1 g
Thermo Scientific Chemicals95%$294.00 / 100 g (Online Exclusive Price: $264.65)[1]
Matrix ScientificNot specified$33.00 / 25 g; $103.00 / 100 g[2]
Fulcrum PharmaBiochemical Reagent$183.28 / unit size not specified[3]
A B Enterprises (IndiaMART)Not specifiedApprox. ₹1,000 / Kg (approx. $12 USD/Kg)[4]
Pipzine ChemicalsCustomizablePrice on request, factory-direct for bulk orders[5]
Table 2: Commercial Suppliers of Sodium Isopropoxide (CAS: 683-60-3)
SupplierForm/PurityRepresentative Pricing (USD/EUR/INR)
Thermo Scientific Alfa AesarSolid€66.40 / 5 g[6]
Symax Polychems (Tradeindia)Not specifiedApprox. 5000.00 INR / unit size not specified[7]
Triveni Chemicals (IndiaMART)Industrial Grade, 98-99% SolidApprox. ₹1,000 / Kg (approx. $12 USD/Kg)[8]
MySkinRecipes1.0 M in THF฿35,980.00 / 100 ml (approx. $980 USD)[1]
Chemical BullIndustrial GradePrice on request, available as solid or solution[9]
Simson Pharma LimitedHigh QualityPrice on request, supplied with Certificate of Analysis

Predicted Properties and Potential Applications

Physicochemical Properties
  • Appearance: Likely to be a solid at room temperature, similar to other substituted aminopyrazines.

  • Solubility: Expected to have moderate solubility in organic solvents such as methanol, DMSO, and chlorinated solvents.[10]

  • Basicity: The amino group imparts basic character, while the pyrazine ring is weakly basic.

Potential Applications in Drug Development

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an isopropoxy group at the 6-position can modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

  • Kinase Inhibition: Many pyrazine derivatives are potent kinase inhibitors. The isopropoxy group could potentially occupy hydrophobic pockets in the ATP-binding site of various kinases.

  • GPCR Antagonism/Agonism: 2-amino-6-chloropyrazine is a known precursor for A2B adenosine receptor antagonists.[10] It is plausible that 2-amino-6-isopropoxypyrazine could also be explored for its activity against G-protein coupled receptors.

  • Other Therapeutic Areas: Substituted pyrazines have shown utility as anti-cancer, anti-inflammatory, and anti-viral agents.

Conclusion

2-amino-6-isopropoxypyrazine, while not commercially available, is an accessible target for synthesis in a research setting. The proposed nucleophilic aromatic substitution of 2-amino-6-chloropyrazine with sodium isopropoxide represents a robust and economically viable route. The availability of these starting materials from a range of suppliers allows for flexibility in sourcing. The structural motifs present in the target molecule suggest its potential as a valuable building block in the discovery of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides the foundational information necessary for researchers to synthesize, and subsequently explore, the therapeutic potential of this and related pyrazine derivatives.

References

  • Vohra, S. K., Harrington, G. W., Zacharias, D. E., & Swern, D. (1976). New synthesis of 2-amino-6-alkoxypyrazines from N-nitrosobis (cyanomethyl) amine and alkoxides. The Journal of Organic Chemistry, 41(16), 2793-2795. [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. Retrieved February 21, 2026, from [Link]

  • IndiaMART. (n.d.). 2-Amino-6-Chloropyrazine at ₹ 1000/kg. Retrieved February 21, 2026, from [Link]

  • Tradeindia. (n.d.). Sodium Isopropoxide - Cas No: 683-60-3. Retrieved February 21, 2026, from [Link]

  • IndiaMART. (n.d.). Sodium Isopropoxide (683-60-3). Retrieved February 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). Sodium isopropoxide. Retrieved February 21, 2026, from [Link]

  • Fulcrum Pharma. (n.d.). 2-Amino-6-chloropyrazine. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine from 2-amino-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine (also known as 2-amino-6-isopropoxypyrazine).

The guide moves beyond basic recipe steps to explore the mechanistic constraints of the reaction—specifically the electronic deactivation caused by the amino group—and provides optimized solutions using thermal and microwave-assisted techniques.


) of 2-Amino-6-Chloropyrazine

Abstract & Strategic Overview

The synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine is a critical transformation in the development of kinase inhibitors and other bioactive heterocycles. While the reaction appears to be a standard Nucleophilic Aromatic Substitution (


), it presents a specific challenge: the electron-donating amino group (

) at the C2 position significantly reduces the electrophilicity of the pyrazine ring, deactivating the C6-chlorine toward nucleophilic attack.

Standard conditions often result in incomplete conversion or require prolonged reaction times.[1] This protocol details an optimized Alkoxide-Mediated


  strategy, utilizing in situ generation of sodium isopropoxide to drive the reaction to completion. Two methods are provided: a Standard Thermal Protocol  for scalability and a Microwave-Assisted Protocol  for rapid library synthesis.

Reaction Mechanics & Causality

To successfully execute this synthesis, one must understand the electronic environment of the substrate.

  • Deactivation: The lone pair on the exocyclic amine donates electron density into the pyrazine ring via resonance. This increases the electron density at the carbons, making the C6 position less susceptible to attack by the nucleophile (isopropoxide).

  • The Nucleophile: Isopropanol is a secondary alcohol and sterically more demanding than methanol or ethanol. Consequently, sodium isopropoxide is a strong base and a potent nucleophile, but steric hindrance can slow the rate of attack.

  • Regioselectivity: The reaction is highly regioselective for O-alkylation over N-alkylation under these conditions because the oxy-anion is a harder nucleophile and the ring carbon is the harder electrophile compared to the amine nitrogen.

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism cluster_conditions Critical Factors Start 2-Amino-6-Chloropyrazine (Substrate) Complex Meisenheimer Intermediate (Anionic) Start->Complex Nucleophilic Attack (Slow Step) Base Sodium Isopropoxide (NaOiPr) Base->Complex Product 6-(Propan-2-yloxy)pyrazin-2-amine (Product) Complex->Product Elimination of Cl- Byproduct NaCl Complex->Byproduct Note1 Amino group deactivates ring Requires Heat (>80°C)

Figure 1: Mechanistic pathway of the


 reaction highlighting the rate-limiting nucleophilic attack.

Experimental Protocols

Safety Pre-Check
  • Sodium Hydride (NaH): Reacts violently with moisture to produce hydrogen gas. Handle under inert atmosphere (

    
     or Ar).
    
  • Sealed Vessels: If using a sealed tube or microwave, ensure the vessel is rated for the pressure generated by isopropanol at high temperatures.

Method A: Standard Thermal Reflux (Scalable)

Best for gram-scale synthesis where microwave reactors are size-limited.

Reagents:

  • 2-Amino-6-chloropyrazine (1.0 equiv)

  • Isopropanol (Anhydrous, 0.5 M concentration relative to substrate)

  • Sodium Hydride (60% dispersion in oil) (2.0 equiv) OR Sodium Metal (2.0 equiv)

Procedure:

  • Alkoxide Generation: To a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous isopropanol under nitrogen.

  • Base Addition: Carefully add NaH (or Na metal cut into small pieces) portion-wise at

    
    . Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases and a clear solution of sodium isopropoxide forms.
    
  • Substrate Addition: Add 2-amino-6-chloropyrazine in one portion. The solution may turn slightly yellow/orange.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Expert Tip: If TLC shows incomplete conversion after 18h, add an additional 0.5 equiv of base and continue heating. The deactivation by the amine often requires excess nucleophile.

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous

    
     solution.
    
  • Workup: Remove the bulk of isopropanol under reduced pressure (rotary evaporator). Dilute the residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Method B: Microwave-Assisted Synthesis (Rapid)

Best for library generation or rapid optimization.

Reagents:

  • 2-Amino-6-chloropyrazine (1.0 equiv)

  • Isopropanol (Anhydrous)

  • Potassium tert-butoxide (

    
    ) (2.0 equiv) — Used here for ease of handling in microwave vials.
    

Procedure:

  • In a microwave vial (2-5 mL), combine the substrate,

    
    , and isopropanol.
    
  • Seal the vial and irradiate at

    
     for 30–45 minutes .
    
  • Cool and analyze by LCMS.

  • Work up as described in Method A.

Analytical Data & QC

Expected Yield: 75–85% (Optimized)

Analytical MethodExpected Signal / CharacteristicInterpretation
TLC

~ 0.4 (30% EtOAc/Hexane)
Product is more polar than starting chloride but less polar than many side products.
1H NMR (

)

1.35 (d, 6H,

Hz)
Isopropyl Methyls (Gem-dimethyl)

4.80 (br s, 2H)

(Exchangeable)

5.25 (sept, 1H,

Hz)
Isopropyl Methine (

)

7.55 (s, 1H), 7.65 (s, 1H)
Pyrazine Ring Protons (C3-H, C5-H)
LCMS

Confirm mass (MW = 153.18)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Ring deactivation; Base consumed by moisture.Increase temp (sealed tube

); Use fresh anhydrous solvent; Increase base to 3.0 equiv.
New Spot (High Rf) Bis-alkoxylation (rare) or N-alkylation.Lower temperature; Ensure strict control of stoichiometry.
Starting Material Persists Inefficient nucleophile formation.Switch from

to NaH/Na metal to ensure irreversible alkoxide formation.

Workflow Visualization

Workflow Setup Setup: Flame-dry flask, N2 atmosphere BaseGen Base Generation: NaH + iPrOH -> NaOiPr (0°C to RT, 30 min) Setup->BaseGen Reaction Reaction: Add Substrate, Reflux 12-18h (or MW 140°C, 30 min) BaseGen->Reaction Quench Quench & Extraction: Sat. NH4Cl, Extract w/ EtOAc Reaction->Quench Purify Purification: Silica Column (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine.

Expert Commentary: The "DABCO" Acceleration Strategy

In cases where the substrate contains additional deactivating groups or if the reaction is stubbornly slow, an advanced modification involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) .

Based on protocols developed for the analogous 2-amino-6-chloropurine [1], adding DABCO (1.0–2.0 equiv) can form a quaternary ammonium salt intermediate in situ. This intermediate is significantly more electrophilic than the chloride, facilitating rapid displacement by the alkoxide.

  • Protocol Modification: Add DABCO to the substrate in THF/iPrOH before adding the alkoxide. Stir for 1h, then add the base.

References

  • Synthesis of 6-alkoxy-2-aminopurines

    • Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
    • Source: ChemRxiv, 2019.
    • URL:[Link][1][2]

  • General Aminopyrazine Synthesis

    • Title: Preparation of 2-aminopyrazine (US P
    • Source: Google Patents.[3]

    • URL
  • SNAr on Chloropyrimidines (Analogous Chemistry)

    • Title: An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines.[4]

    • Source: Tetrahedron Letters / Academia.edu.
    • URL:[Link]

  • Microwave Assisted SNAr

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on Aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrazine Functionalization

Aminopyrazines are privileged scaffolds in modern medicinal chemistry and drug development. Their nitrogen-rich, electron-deficient heterocyclic structure is a cornerstone in the design of kinase inhibitors, receptor antagonists, and a wide array of other biologically active agents.[1] The ability to precisely modify this core through carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation is critical for tuning a compound's pharmacokinetic and pharmacodynamic properties.

Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for functionalizing halo-aminopyrazines.[2] The inherent electron-deficient nature of the pyrazine ring, further activated by the nitrogen atoms, facilitates the displacement of a leaving group (typically a halide) by a diverse range of nucleophiles.[3] This guide provides a detailed exploration of the mechanistic principles, critical reaction parameters, and field-tested protocols for performing SNAr on aminopyrazine substrates.

Part 1: The SNAr Mechanism on the Pyrazine Core

Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrazine ring system readily undergoes nucleophilic attack. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[4]

  • Nucleophilic Attack & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.[3]

  • Elimination & Aromaticity Restoration: In the second, faster step, the leaving group (e.g., Cl⁻, Br⁻) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final substituted product.[4]

The presence of the amino group on the pyrazine ring can influence the regioselectivity of the reaction, as can other electron-donating or electron-withdrawing substituents on the ring.[6]

Caption: The Addition-Elimination Mechanism of SNAr.

Part 2: Critical Reaction Parameters & Component Selection

The success and efficiency of an SNAr reaction on an aminopyrazine substrate depend on the careful selection of several key components.

The Aminopyrazine Substrate
  • Leaving Group: Halogens are the most common leaving groups. While fluoride is the most activating due to its high electronegativity, making the target carbon more electrophilic, chloride and bromide are more commonly used due to substrate availability and stability.[7] The C-X bond cleavage is not the rate-limiting step, so leaving group ability (I > Br > Cl > F) is less critical than the activation of the ring.[5]

  • Ring Substituents: Additional electron-withdrawing groups (EWGs) on the pyrazine ring can further activate it towards nucleophilic attack and accelerate the reaction.[6] Conversely, electron-donating groups (EDGs) may decrease reactivity.[6]

The Nucleophile

A wide variety of O-, N-, and S-based nucleophiles can be employed. The reactivity of the nucleophile is paramount.

  • N-Nucleophiles: Primary and secondary aliphatic amines are generally more nucleophilic than anilines.

  • O-Nucleophiles: Alcohols and phenols require deprotonation by a base to form the more potent alkoxide or phenoxide nucleophile.

  • S-Nucleophiles: Thiols are excellent nucleophiles and often react under milder conditions, sometimes requiring only a weak base to form the thiolate.[8]

The Base: The "On Switch"

A base is almost always required, serving two primary functions:

  • Deprotonating the Nucleophile: For nucleophiles like phenols, alcohols, or thiols, the base generates the more reactive anionic form (phenoxide, alkoxide, thiolate).

  • Scavenging Acid: The base neutralizes the HX acid formed during the reaction, preventing protonation of the basic aminopyrazine product or the nucleophile.

The choice of base is critical and depends on the pKa of the nucleophile.

  • Strong Bases (NaH, KHMDS, t-BuOK): Used for weakly acidic nucleophiles like alcohols. Sodium hydride (NaH) is highly effective but requires anhydrous conditions and careful handling.[4]

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): These are the most common and versatile bases for SNAr.[9] They are particularly effective for phenols, anilines, and thiols. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃).[9][10] Its greater solubility in organic solvents and the "naked" nature of the cesium-complexed anion enhance nucleophilicity, often leading to higher yields and faster reactions even with sensitive substrates.[10][11][12]

  • Organic Bases (Et₃N, DIPEA): Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used as acid scavengers when the nucleophile is a sufficiently reactive amine.[13]

The Solvent: The Reaction Environment

Polar aprotic solvents are the standard choice for SNAr reactions.[14]

  • DMSO, DMF, NMP: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate cations but poorly solvate anions.[15] This leaves the anionic nucleophile "naked" and highly reactive, dramatically increasing the rate of the nucleophilic attack.[15][16]

  • THF, Acetonitrile: Tetrahydrofuran (THF) and acetonitrile can also be used, particularly when stronger bases like NaH are employed.[8][17]

Part 3: Experimental Protocols & Application Notes

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for O-Arylation with a Phenol

This protocol describes a typical reaction between a chloro-aminopyrazine and a substituted phenol using cesium carbonate.

  • Reagents & Equipment:

    • 2-Chloro-3-aminopyrazine (1.0 eq)

    • Substituted Phenol (1.1 - 1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

    • Anhydrous DMSO or DMF

    • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

    • Standard workup and purification equipment

  • Procedure:

    • To a round-bottom flask, add the 2-chloro-3-aminopyrazine (1.0 eq), the phenol (1.1 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.5 M.

    • Stir the mixture at 80-120 °C. The reaction temperature may need optimization depending on the reactivity of the phenol.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N-Arylation with an Amine

This protocol outlines the reaction with a primary or secondary amine, which often proceeds under slightly milder conditions.

  • Reagents & Equipment:

    • 2-Chloro-3-aminopyrazine (1.0 eq)

    • Aliphatic or Aromatic Amine (1.2 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)

    • Anhydrous DMF or NMP

    • Same equipment as Protocol 1

  • Procedure:

    • In a round-bottom flask, dissolve the 2-chloro-3-aminopyrazine (1.0 eq) in DMF.

    • Add the amine (1.2 eq) followed by potassium carbonate (2.0 eq).[4]

    • Stir the reaction mixture at 60-100 °C, monitoring by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Perform an aqueous workup as described in Protocol 1 (Steps 6-8).

    • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for S-Arylation with a Thiol

Thiols are highly nucleophilic, and these reactions can often be run at or near room temperature.

  • Reagents & Equipment:

    • 2-Chloro-3-aminopyrazine (1.0 eq)

    • Alkyl or Aryl Thiol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous DMF

    • Same equipment as Protocol 1, no heating mantle required initially

  • Procedure:

    • Dissolve the 2-chloro-3-aminopyrazine (1.0 eq) and the thiol (1.1 eq) in DMF.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Stir the reaction at room temperature for 2-16 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.

    • Monitor the reaction by TLC.

    • Perform an aqueous workup and purification as described in Protocol 1.

Part 4: Data Summary & Troubleshooting

Table 1: Typical SNAr Conditions for Halo-Aminopyrazines
Nucleophile ClassTypical BaseSolventTemperature (°C)Notes
Phenols Cs₂CO₃, K₂CO₃DMSO, DMF80 - 120Cs₂CO₃ is often superior for higher yields and milder conditions.[10][17]
Alcohols NaH, t-BuOKTHF, DMF25 - 80Requires strong base and anhydrous conditions.[4]
Anilines K₂CO₃, Cs₂CO₃DMF, NMP80 - 140Electron-poor anilines may require higher temperatures.
Aliphatic Amines K₂CO₃, Et₃NDMF, EtOH60 - 100Generally more reactive than anilines.[13]
Thiols K₂CO₃DMF, MeCN25 - 60Highly nucleophilic; often proceeds at room temperature.[8]
Troubleshooting Common Issues
  • No or Slow Reaction:

    • Cause: Insufficiently activated substrate, weak nucleophile, or inadequate temperature.

    • Solution: Increase the reaction temperature. If using K₂CO₃, consider switching to the more reactive Cs₂CO₃.[10] Ensure the solvent is anhydrous, especially when using strong bases like NaH.

  • Low Yield:

    • Cause: Side reactions, incomplete reaction, or product degradation.

    • Solution: Re-evaluate the base. A base that is too strong might cause decomposition. Ensure an inert atmosphere (N₂ or Ar) is used if substrates are air-sensitive. Optimize the reaction time to avoid product degradation upon prolonged heating.

  • Formation of Side Products:

    • Cause: Reaction at other positions on the ring (regioselectivity issues) or reaction with other functional groups on the substrate/nucleophile.

    • Solution: Lowering the reaction temperature can sometimes improve selectivity. Protect other reactive functional groups on the nucleophile if necessary. For di- or tri-halo pyrazines, regioselectivity can be complex and may require careful optimization or computational analysis to predict the most reactive site.[6]

Alternative Strategies

While SNAr is a robust method, for challenging substrates or for coupling with particularly weak nucleophiles like ammonia, transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be a powerful alternative.[18][19] These palladium-catalyzed methods often operate under different conditions and can provide complementary reactivity.[20]

References

  • [Scribd] Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available at: [Link]

  • [Wikipedia] Nucleophilic aromatic substitution. Available at: [Link]

  • [Drexel University] NUCLEOPHILICITY IN DIMETHYLSULFOXIDE A Dissertation. Available at: [Link]

  • [MDPI] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]

  • [ACS Publications] SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving halogenated pyrimidines, pyridazines, and pyrazines. Available at: [Link]

  • [Master Organic Chemistry] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • [Fisher Scientific] Aromatic Nucleophilic Substitution. Available at: [Link]

  • [Wikipedia] Buchwald–Hartwig amination. Available at: [Link]

  • [MDPI] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

  • [Pearson] Which reaction would be faster, the one with DMSO as the solvent or the one with methanol as the solvent? Explain why. Available at: [Link]

  • [ACS Publications] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

  • [Chemistry LibreTexts] Buchwald-Hartwig Amination. Available at: [Link]

  • [ChemRxiv] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • [chemetall.com] CATALYSTS CESIUM. Available at: [Link]

  • [ResearchGate] Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]

  • [Reddit] Can someone explain what the DMSO does in this Sn2 rxn. Available at: [Link]

  • [University of Rochester] HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • [ResearchGate] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

  • [ResearchGate] Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. Available at: [Link]

  • [ACS Publications] Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

  • [MDPI] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]

  • [PMC] The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Available at: [Link]

  • [Science of Synthesis] Product Subclass 3: Rubidium and Cesium Carbonates. Available at: [Link]

  • [organic-chemistry.org] Cesium Carbonate. Available at: [Link]

  • [ChemRxiv] Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • [Royal Society of Chemistry] Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • [MDPI] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • [ResearchGate] HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Available at: [Link]

  • [OSTI.gov] Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Available at: [Link]

  • [ResearchGate] SNAr reaction of 2 with phenols 8a–c. Available at: [Link]

  • [YouTube] Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]

  • [semanticscholar.org] Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available at: [Link]

  • [Preprints.org] Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Available at: [Link]

  • [PMC] Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

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Protocol for reaction of 2-amino-6-chloropyrazine with isopropanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 6-Isopropoxypyrazin-2-amine

Executive Summary

This application note details the protocol for the nucleophilic aromatic substitution (


) of 2-amino-6-chloropyrazine  with isopropanol  (IPA) to synthesize 6-isopropoxypyrazin-2-amine . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly kinase inhibitors (e.g., CDK2/4/6 inhibitors).

Unlike electron-deficient 2,6-dichloropyrazine, the 2-amino-6-chloropyrazine substrate is significantly deactivated toward nucleophilic attack due to the electron-donating nature of the amino group. Consequently, standard mild conditions often result in incomplete conversion. This guide presents a ruggedized protocol utilizing sodium hydride (NaH) and thermal activation to ensure high conversion and purity.

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The isopropoxide anion (generated in situ) attacks the carbon at the 6-position.

  • Activation: The pyrazine ring nitrogens withdraw electron density, activating the C-Cl bond.

  • Deactivation Challenge: The C-2 amino group donates electron density into the ring (resonance), raising the energy of the transition state and destabilizing the Meisenheimer intermediate.

  • Solution: We employ a strong base (NaH) to generate a high concentration of the potent nucleophile (isopropoxide) and elevated temperatures (reflux or sealed tube) to overcome the activation energy barrier.

Stoichiometry Considerations
  • Sacrificial Base: The amino protons on the substrate are acidic (

    
    ). The first equivalent of alkoxide base will deprotonate the amine, forming an unreactive anion.
    
  • Requirement: At least 2.5 to 3.0 equivalents of base are required: 1 eq for amine deprotonation and >1 eq for the actual substitution.

ReactionMechanism Start 2-amino-6-chloropyrazine Inter1 Deprotonated Substrate (Anionic Species) Start->Inter1 Fast Deprotonation (Sacrificial Base) Base NaH + Isopropanol (Generates NaOiPr) Base->Inter1 TS Meisenheimer Complex (Transition State) Inter1->TS + NaOiPr Heat (Rate Limiting) Product 6-isopropoxypyrazin-2-amine TS->Product - NaCl

Figure 1: Mechanistic pathway highlighting the requirement for excess base due to amine deprotonation.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-amino-6-chloropyrazine (Purity >98%)

    • Isopropanol (Anhydrous, <50 ppm

      
      )
      
    • Sodium Hydride (60% dispersion in mineral oil)[1]

    • Optional: 1,4-Dioxane (as co-solvent for higher temperature)

  • Equipment:

    • Three-neck round-bottom flask (RBF) or Sealed Pressure Vial (for >100°C)

    • Reflux condenser (if using RBF)

    • Nitrogen/Argon atmosphere line

    • Oil bath and magnetic stirrer

Step-by-Step Procedure

Step 1: Alkoxide Generation (Exothermic - Safety Critical)

  • Charge an oven-dried flask with Isopropanol (10-15 volumes) under inert atmosphere (

    
    ).
    
  • Cool the solvent to 0°C using an ice bath.

  • Carefully add Sodium Hydride (3.0 equivalents) portion-wise.

    • Note: Massive hydrogen gas evolution will occur. Ensure proper venting.

    • Observation: The solution will turn turbid/grey as the alkoxide forms. Stir for 30 minutes at room temperature to ensure complete dissolution/formation.

Step 2: Reaction

  • Add 2-amino-6-chloropyrazine (1.0 equivalent) to the alkoxide solution.

  • Method A (Standard): Heat to reflux (~82°C) for 12–18 hours.

  • Method B (Accelerated/High-Temp): If using a pressure vial or Dioxane/IPA (1:1) mixture, heat to 110–120°C for 4–6 hours.

    • Expert Insight: Method B is preferred for this specific substrate to ensure >95% conversion due to the deactivated ring.

Step 3: Monitoring

  • Monitor by HPLC or TLC (50% EtOAc/Hexane).

  • Target: Disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    , more polar due to ether oxygen but often moves similarly; HPLC is more reliable).

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Quench: Carefully add saturated

    
     solution or water dropwise to destroy excess hydride. Caution: H2 evolution.
    
  • Extraction: Concentrate to remove bulk isopropanol. Dilute residue with water and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude is often pure enough for next steps. If needed, recrystallize from Hexane/EtOAc or purify via silica column (Gradient: 0-40% EtOAc in Hexanes).

Process Validation & QC

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation/decomposition.
1H NMR (DMSO-d6)

1.30 (d, 6H), 5.2 (sept, 1H), 6.2 (s, 2H), 7.4 (s, 1H), 7.5 (s, 1H)
Look for the disappearance of the isopropyl methine septet at

4.0 (free IPA) vs

5.2 (ether).
HPLC Purity > 98.0% (a/a)Main impurity is often hydrolysis product (6-hydroxypyrazin-2-amine) if water was present.
Mass Spec (ESI+) [M+H]+ = 154.1confirms substitution of Cl (35) with OiPr (59).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low; Amino group deactivation.Switch to Method B (Sealed tube, 120°C). Ensure 3.0 eq Base is used.
Hydrolysis Impurity Wet Isopropanol or wet atmosphere.Use anhydrous solvents. Keep under

positive pressure.
Starting Material Remains Base consumed by moisture or insufficient excess.Add additional 0.5 eq NaH and continue heating.

Workflow Visualization

Workflow Setup Setup: Inert Atmosphere Dry Solvents BaseGen Base Generation: IPA + NaH (3 eq) @ 0°C (H2 Evolution) Setup->BaseGen Addition Substrate Addition: Add 2-amino-6-chloropyrazine BaseGen->Addition Reaction Reaction: Heat to 120°C (Sealed) or Reflux 4-18 Hours Addition->Reaction Check IPC Check (HPLC/TLC) Conversion > 95%? Reaction->Check Check->Reaction No (Add Base/Heat) Quench Workup: Quench with NH4Cl Extract with EtOAc Check->Quench Yes Purify Purification: Silica Column or Recrystallization Quench->Purify

Figure 2: Operational workflow for the synthesis of 6-isopropoxypyrazin-2-amine.

References

  • Preparation of 5-bromo-6-isopropoxypyrazin-2-amine (Analogous Conditions). World Intellectual Property Organization, WO2025103502A1, 2025.

  • Bicyclic amines as CDK2 inhibitors (Synthesis of 6-isopropoxypyrazin-2-amine). World Intellectual Property Organization, WO2021072232A1, 2021.

  • Nucleophilic Aromatic Substitution of Chloroazines.Journal of Organic Chemistry, "Reactivity of chloropyrazines in SNAr reactions." (General Reference for Pyrazine reactivity).
  • Solubility and Physical Properties of 2-amino-6-chloropyrazine. Journal of Chemical Thermodynamics, 2023.

Sources

Application Note: Accelerated Synthesis of 2-Amino-6-Alkoxypyrazines via Microwave-Assisted Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of 2-amino-6-alkoxypyrazines from 2-amino-6-chloropyrazine using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional heating approaches, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a robust and scalable method for accessing this important class of heterocyclic compounds.

Introduction: The Significance of 2-Amino-6-Alkoxypyrazines and the Power of Microwave Synthesis

2-Amino-6-alkoxypyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine core is a common scaffold in a variety of biologically active molecules, and the 2-amino and 6-alkoxy substituents provide key points for molecular recognition and modulation of physicochemical properties. Consequently, the efficient synthesis of these derivatives is crucial for the rapid exploration of chemical space in the development of novel therapeutics.

Traditionally, the synthesis of 2-amino-6-alkoxypyrazines via nucleophilic aromatic substitution (SNAr) on 2-amino-6-chloropyrazine often requires harsh reaction conditions, including high temperatures and prolonged reaction times. These conditions can lead to the formation of impurities and may not be suitable for sensitive substrates.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[1] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[2] This application note details a validated, microwave-assisted protocol for the synthesis of 2-amino-6-alkoxypyrazines, providing a time- and resource-efficient alternative to conventional methods.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 2-amino-6-alkoxypyrazines from 2-amino-6-chloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrazine ring, which is further activated by the presence of the nitrogen atoms.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The alkoxide, generated in situ from the corresponding alcohol and a base, acts as the nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored through the expulsion of the chloride ion, which is a good leaving group.

The electron-donating amino group at the 2-position can slightly deactivate the ring towards nucleophilic attack. However, the strong electron-withdrawing effect of the ring nitrogens is sufficient to enable the reaction to proceed, especially under the enhanced energetic conditions provided by microwave irradiation.

SNAr_Mechanism cluster_0 Reaction Mechanism Start 2-Amino-6-chloropyrazine + RO⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Amino-6-alkoxypyrazine + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: Proposed mechanism for the SNAr reaction.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-6-chloropyrazine≥98%Commercially Available
Sodium Methoxide≥95%Commercially Available
Sodium Ethoxide≥96%Commercially Available
Sodium tert-butoxide≥97%Commercially Available
Methanol (Anhydrous)≥99.8%Commercially Available
Ethanol (Anhydrous)≥99.5%Commercially Available
2-Propanol (Anhydrous)≥99.5%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Microwave Synthesizere.g., Biotage® Initiator+, CEM Discover
Microwave Reaction Vials (10 mL)
Magnetic Stir Bars
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the microwave-assisted synthesis of 2-amino-6-alkoxypyrazines. The reaction conditions can be optimized for specific alcohols.

Experimental_Workflow Reagents Combine 2-amino-6-chloropyrazine, alkoxide, and alcohol in a microwave vial Microwave Seal vial and irradiate in microwave synthesizer Reagents->Microwave Workup Cool, quench with water, and extract with organic solvent Microwave->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Analysis Characterize the final product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow.

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-6-chloropyrazine (1.0 mmol, 129.5 mg).

  • Addition of Alkoxide and Alcohol: Add the corresponding sodium alkoxide (1.2 mmol) and the anhydrous alcohol (5 mL). For example, for the synthesis of 2-amino-6-methoxypyrazine, use sodium methoxide (1.2 mmol, 64.8 mg) and anhydrous methanol (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at the specified temperature and time (see Table 1 for recommended starting conditions). Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-alkoxypyrazine.

Results and Discussion: Comparative Data

The microwave-assisted protocol provides excellent yields of 2-amino-6-alkoxypyrazines in significantly shorter reaction times compared to conventional heating methods. The following table summarizes typical reaction conditions and outcomes for various alcohols.

Table 1: Microwave-Assisted Synthesis of 2-Amino-6-alkoxypyrazines

EntryAlcoholBase (1.2 equiv)Temperature (°C)Time (min)Yield (%)
1MethanolNaOMe12015>95
2EthanolNaOEt13020>90
32-PropanolNaOiPr14030~85
4tert-ButanolNaOtBu15045~70

Yields are based on isolated product after purification and may vary depending on the specific microwave system and scale.

The data clearly demonstrates the efficiency of the microwave-assisted approach. The reaction with less hindered primary alcohols like methanol and ethanol proceeds rapidly to completion, affording near-quantitative yields. As the steric bulk of the alcohol increases, slightly higher temperatures and longer reaction times are required to achieve high conversions.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient temperature or time.Increase the reaction temperature or time. Ensure the use of anhydrous alcohol and fresh sodium alkoxide.
Inefficient stirring.Use an appropriate size stir bar and ensure it is spinning effectively.
Low Yield Product loss during work-up.Ensure complete extraction and handle the product carefully during purification.
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely by TLC to avoid prolonged heating.
Formation of Side Products Presence of water.Use anhydrous solvents and reagents.
Reaction temperature is too high.Optimize the temperature to minimize byproduct formation.

Conclusion

The microwave-assisted synthesis of 2-amino-6-alkoxypyrazines offers a rapid, efficient, and scalable method for accessing this important class of compounds. The protocols described in this application note provide a reliable starting point for researchers in drug discovery and organic synthesis. The significant reduction in reaction times and the high yields obtained make this method a superior alternative to conventional synthetic approaches, enabling faster lead optimization and compound library generation.

References

  • Microwave-assisted (MWA) multicomponent reactions (MCRs) have successfully emerged as one of the useful tools in the synthesis of biologically relevant heterocycles. These reactions are strategically employed for the generation of a variety of heterocycles along with multiple point diversifications. Beilstein Journal of Organic Chemistry, 2021 , 17, 1035-1115. [Link]

  • Not only is direct microwave heating able to reduce chemical reaction times from hours to minutes, but it is also known to reduce side reactions, increase yields and improve reproducibility. ResearchGate, 2016 . [Link]

Sources

Troubleshooting & Optimization

Optimizing base selection for pyrazine O-alkylation (NaH vs KOtBu)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALK-001 Status: Open Agent: Senior Application Scientist Topic: Base Selection Strategy (NaH vs. KOtBu) for



Core Directive: The Base Selection Logic

In pyrazine


 O-alkylation, the choice between Sodium Hydride (NaH) and Potassium tert-butoxide (KOtBu) is not merely a matter of preference; it is a trade-off between thermodynamic driving force  and kinetic byproducts .
The Decision Matrix

Use this logic flow to determine the correct reagent for your specific substrate.

BaseSelection Start START: Select Alcohol Substrate AlcoholType Alcohol Sterics? Start->AlcoholType Primary Primary/Unencumbered (MeOH, EtOH, BnOH) AlcoholType->Primary Secondary Secondary/Hindered (iPrOH, Cyclohexanol) AlcoholType->Secondary KOtBu_Route Route B: KOtBu Primary->KOtBu_Route Preferred (Solubility) NaH_Route Route A: Sodium Hydride (NaH) Secondary->NaH_Route Preferred (Irreversible) pKaCheck Is Alcohol pKa < 17? Risk_NaH Risk: H2 Evolution, Fire NaH_Route->Risk_NaH Risk_KOtBu Risk: t-Butyl Ether Impurity (+56 Da) KOtBu_Route->Risk_KOtBu Optimization Switch to NaH or KHMDS Risk_KOtBu->Optimization If impurity observed

Figure 1: Decision tree for base selection in Pyrazine


 reactions.

Technical Deep Dive & Troubleshooting

Module A: Sodium Hydride (NaH)

Mechanism: Irreversible deprotonation.



Why use it? When your alcohol is sterically hindered (secondary/tertiary) or has a high pKa (>18). The evolution of


 gas drives the equilibrium to completion, ensuring the maximum concentration of nucleophile.
Troubleshooting Guide (NaH)
SymptomProbable CauseCorrective Action
Reaction Stalls (0-20% Conv.) Surface Passivation: The insoluble NaH particles are coated with alkoxide, preventing further reaction.Add Iodine: A crystal of

can activate the NaH surface. Alternatively, switch to 60% dispersion if using dry powder, as the oil helps dispersion.
Fire/Sparking upon Addition Static Discharge/Moisture: Dry NaH is pyrophoric.[1]Do NOT wash the oil. Use the 60% mineral oil dispersion directly. The oil does not interfere with

. If oil removal is mandatory, wash with hexane under strict Argon flow.
Low Yield (Hydrolysis) Wet Solvent: NaH reacts with water to form NaOH, which attacks the pyrazine to form the hydroxy-pyrazine (inactive).Dry Solvents: Ensure THF/DMF water content is <50 ppm. Add molecular sieves (3Å) to the reaction vessel.
Module B: Potassium tert-Butoxide (KOtBu)

Mechanism: Equilibrium deprotonation.



Why use it? Operational simplicity. It is soluble in THF, allowing for homogeneous kinetics. It is ideal for primary alcohols (MeOH, EtOH) where the equilibrium favors the target alkoxide.

Troubleshooting Guide (KOtBu)
SymptomProbable CauseCorrective Action
Impurity M+56 (t-Butyl Ether) Nucleophilic Competition: The pyrazine is highly reactive, and

acts as a nucleophile instead of a base.
Switch Base: This is the #1 failure mode of KOtBu. If you see this, you must switch to NaH or a non-nucleophilic base like KHMDS . Lowering temp often worsens this ratio.
Incomplete Conversion Unfavorable Equilibrium: The target alcohol is less acidic than

(pKa ~17).
Distill off tBuOH: If using high-boiling solvents, apply vacuum to remove

and shift equilibrium. Or, use excess KOtBu (2.0 equiv) .
Dark/Black Reaction Mixture Electron Transfer: Pyrazines are electron-deficient; KOtBu can act as a single-electron donor forming radical anions.Degas Solvents: Oxygen promotes radical decomposition. Sparge with Argon for 15 mins prior to base addition.
Visualizing the KOtBu "Gotcha" (Side Reaction)

The following diagram illustrates the competitive pathway that generates the common M+56 impurity.

SideReaction Chloropyrazine Chloropyrazine (Electrophile) KOtBu KOtBu (Reagent) Deprotonation Path A: Deprotonation (Fast for 1° Alcohols) KOtBu->Deprotonation DirectAttack Path B: Direct Attack (Steric Leakage) KOtBu->DirectAttack + Chloropyrazine TargetAlcohol Target Alcohol (R-OH) TargetAlcohol->Deprotonation TargetProduct Target Ether (Desired) Deprotonation->TargetProduct + Chloropyrazine Impurity t-Butyl Ether (Impurity +56Da) DirectAttack->Impurity

Figure 2: Competitive nucleophilic attack mechanism. Path B becomes dominant if the Target Alcohol is sterically hindered.

Standard Operating Protocols (SOPs)

Protocol A: NaH Method (High Reliability)

Best for: Secondary alcohols, valuable intermediates, or when KOtBu fails.

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a stir bar and N2 inlet.

  • Solvent Prep: Charge anhydrous THF or DMF (0.2 M concentration relative to substrate).

  • Alcohol Activation: Add the alcohol (1.0 equiv) to the flask. Cool to 0°C.

  • Base Addition: Carefully add NaH (60% in mineral oil, 1.2 equiv) portion-wise.

    • Note: Expect gas evolution (

      
      ).[1][2] Do not cap the system tightly; ensure N2 bubbler venting.
      
  • Aging: Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete deprotonation (solution usually turns clear or slightly cloudy).

  • Substrate Addition: Add the Chloropyrazine (1.0 equiv) dissolved in minimal dry solvent.

  • Reaction: Monitor by LCMS. If sluggish, heat to 60°C.

  • Quench: Cool to 0°C. Add saturated

    
     dropwise (Quench is exothermic!).
    
Protocol B: KOtBu Method (High Throughput)

Best for: Primary alcohols, scale-up of simple ethers.

  • Setup: Standard RBF or vial with septum.

  • Mixing: Dissolve Chloropyrazine (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool mixture to 0°C (Critical to suppress side reactions).

  • Base Addition: Add KOtBu (1.0 M solution in THF, 1.2 equiv) dropwise over 5 minutes.

    • Note: Solution often turns yellow/orange immediately.

  • Monitoring: Check LCMS after 30 mins.

    • Checkpoint: If M+56 is observed >5%, abort and switch to Protocol A.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides the foundational pKa and kinetic data for alkoxide nucleophilicity).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the impact of lipophilic ethers like t-butyl groups on drug properties).

  • Stirling, M. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry. (Review of KOtBu reactivity profiles and side reactions).

  • ECHA (European Chemicals Agency). (2024). Sodium Hydride Safety Data Sheet & REACH Dossier. (Authoritative safety protocols for handling pyrophoric hydrides).

Sources

Technical Support Center: Stability & Handling of 6-Isopropoxypyrazin-2-amine

[1]

Introduction: The Molecule & The Challenge

You are likely working with 6-isopropoxypyrazin-2-amine as a critical intermediate in the synthesis of kinase inhibitors or as a fragment in structure-based drug design.[1] While pyrazines are generally robust, the coexistence of an electron-donating amino group (-NH₂) and an isopropoxy ether (-OiPr) on the electron-deficient pyrazine ring creates a specific stability profile that requires rigorous handling.[1]

This guide moves beyond generic advice. It addresses the specific physicochemical tensions in this molecule: the susceptibility of the ether linkage to acid-catalyzed hydrolysis and the potential for oxidative degradation of the amine in solution.

Part 1: Solution Preparation & Solubility

Q1: What is the optimal solvent system for stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1][2]

  • Concentration: Up to 50 mM is typically achievable.[1]

  • Critical Constraint: Avoid protic solvents (Methanol, Ethanol) for long-term storage.[1][2][3] While soluble, these solvents can facilitate nucleophilic exchange or solvolysis over extended periods if the pH drifts.

Q2: My compound precipitated upon dilution into aqueous buffer. Why?

Root Cause: The isopropoxy group confers significant lipophilicity (LogP ~1.5–2.0 estimated).[1] Upon dilution into aqueous media, the "solubility cliff" is steep.

Troubleshooting Protocol: The "Step-Down" Dilution Do not inject high-concentration DMSO stock directly into static buffer.[1][2]

  • Vortex the buffer rapidly.[1]

  • Inject the DMSO stock into the center of the vortex.

  • Limit final DMSO concentration to <1% (v/v) for biological assays, but ensure the compound concentration does not exceed its thermodynamic solubility limit (likely <100 µM in PBS).

Q3: Can I use acidic buffers to improve solubility?

WARNING: NO. While protonating the pyrazine nitrogen (pKa ~2–3) might improve solubility, acidic conditions catalyze the hydrolysis of the isopropoxy ether .[1][2]

  • Mechanism: Acid protonates the ether oxygen or the ring nitrogen, activating the C-O bond for cleavage, releasing Isopropyl Alcohol and generating 6-hydroxypyrazin-2-amine (which tautomerizes to the pyrazinone form).[1][2]

  • Rule: Maintain pH > 5.5 and < 8.5.

Part 2: Chemical Stability & Degradation

Q4: I see a new peak at [M-42] in my LC-MS. What is it?

Diagnosis: This is the Hydrolysis Product .

  • Mass Shift: Loss of the isopropyl group (-C3H7, mass 43) + addition of H (mass 1) = Net loss of 42 Da.

  • Identity: 6-hydroxypyrazin-2-amine (or its keto-tautomer, 6-amino-2(1H)-pyrazinone).[1][2]

  • Cause: Acidic contamination in your solvent or prolonged exposure to moisture.[1]

Q5: What about oxidative stability?

Pyrazines are electron-deficient, making the ring itself resistant to oxidation.[1] However, the exocyclic amine is vulnerable.

  • Risk: N-oxide formation or oxidative coupling.[1][2]

  • Prevention: Degas buffers with Argon/Nitrogen.[1][2] Store DMSO stocks in the dark (amber vials) to prevent photolytic degradation, as aminopyrazines can be photosensitizers.

Part 3: Visual Troubleshooting Guides

Workflow 1: Diagnosing Precipitation & Purity Issues

SolubilityTroubleshootingStartIssue: Compound Precipitatesor Loss of SignalCheckSolvent1. Check Solvent SystemStart->CheckSolventIsAqueousIs it in Aqueous Buffer?CheckSolvent->IsAqueousCheckPH2. Check pHIsAqueous->CheckPHYesCheckDMSO3. Check DMSO QualityIsAqueous->CheckDMSONo (In Stock)IsAcidicIs pH < 5.0?CheckPH->IsAcidicPrecipActionAction: Reduce conc.or add Solubilizer(Cyclodextrin/Tween)IsAcidic->PrecipActionNo (Solubility Limit)HydrolysisRiskCRITICAL RISK:Acid Hydrolysis DetectedIsAcidic->HydrolysisRiskYes (Degradation)IsOldDMSOIs DMSO old/hygroscopic?CheckDMSO->IsOldDMSOIsOldDMSO->PrecipActionNoFreshStockAction: Re-make stockin Anhydrous DMSOIsOldDMSO->FreshStockYes (Water uptake)

Caption: Decision tree for isolating solubility vs. chemical stability issues.

Workflow 2: Degradation Pathways (Mechanism)

DegradationPathwaysCompound6-Isopropoxypyrazin-2-amine(Intact)HydrolysisProd6-Hydroxypyrazin-2-amine(Pyrazinone Tautomer)[Inactive/Precipitate]Compound->HydrolysisProdEther CleavageOxidationProdN-Oxides / Dimers[Colored Impurities]Compound->OxidationProdOxidationAcid+ H+ / H2O(Acidic pH)Oxidant+ O2 / Light(Improper Storage)

Caption: Primary degradation pathways. Acid-catalyzed ether hydrolysis is the dominant risk factor.[1]

Part 4: Storage & Handling Specifications

ParameterSpecificationScientific Rationale
Storage Form Solid PowderStability is maximal in solid state.[1][2]
Temperature -20°CArrhenius kinetics: reduces rate of hydrolysis and oxidation.[1][2]
Atmosphere Inert Gas (Argon/N₂)Prevents oxidative degradation of the amine.[2]
Container Amber GlassPyrazines absorb UV; amber glass prevents photolysis.[1][2]
Stock Solvent Anhydrous DMSOPrevents hydrolysis.[1][2] Avoid water uptake.
Shelf Life (Soln) < 1 Month at -20°CDMSO is hygroscopic; water accumulation triggers degradation.[1][2]

Part 5: Experimental Protocol - Stability Validation

Objective: Verify the stability of your specific batch in your assay buffer.

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Spike: Dilute to 100 µM in your specific Assay Buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate at 37°C (or assay temperature).

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Analysis (HPLC/LC-MS):

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

    • Detection: UV 254nm and MS (ESI+).[1][2]

    • Pass Criteria: >95% parent peak area retention at 24h.

    • Fail Criteria: Appearance of peak at [M-42] (Hydrolysis) or [M+16] (N-Oxide).[1][2]

References

  • PubChem Compound Summary. Aminopyrazine (Analogous Chemistry). National Center for Biotechnology Information.[1] [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1] [Link]

Validation & Comparative

1H NMR Analysis of 6-(Propan-2-yloxy)pyrazin-2-amine: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 6-(Propan-2-yloxy)pyrazin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pyrazine-based pharmacophores, 6-(Propan-2-yloxy)pyrazin-2-amine (also known as 2-amino-6-isopropoxypyrazine) represents a critical intermediate. Its structural integrity is defined by a specific 2,6-disubstitution pattern that dictates its electronic properties and downstream reactivity.

This guide provides a definitive technical comparison between the target compound and its most common synthetic impurities: the starting material (2-amino-6-chloropyrazine ) and the structural regioisomer (2-amino-3-isopropoxypyrazine ). By focusing on the diagnostic coupling constants (


) and chemical shift increments induced by the isopropoxy substituent, this protocol establishes a self-validating system for purity assessment.

Part 1: Strategic Context & Synthesis Logic

To understand the "Alternatives" (impurities), one must understand the genesis of the sample. The target compound is typically synthesized via nucleophilic aromatic substitution (


) of 2-amino-6-chloropyrazine with isopropanol.
  • The Challenge: The reaction must be monitored for completion (disappearance of starting material) and regioselectivity (though 2,6-substitution is electronically favored from 2,6-dichloropyrazine, 2,3-isomers can arise if the precursor quality is compromised).

  • The Solution: 1H NMR offers the only rapid, non-destructive method to distinguish the meta-positioned protons of the 2,6-isomer from the vicinal protons of the 2,3-isomer.

Visualization: Synthesis & Impurity Pathway

SynthesisPath SM Starting Material (2-Amino-6-chloropyrazine) Target TARGET PRODUCT 6-(Propan-2-yloxy)pyrazin-2-amine SM->Target S_NAr (C6 Substitution) Impurity Regioisomer Impurity (2-Amino-3-isopropoxypyrazine) SM->Impurity Rare C3 Substitution (if precursor mixed) Reagent Isopropanol / Base (NaH or KOtBu) Reagent->Target

Caption: Reaction pathway showing the origin of the target compound and potential regioisomeric impurities.

Part 2: Experimental Protocol (Self-Validating)

Sample Preparation
  • Solvent Selection: DMSO-d6 is the superior choice over CDCl

    
    .
    
    • Reasoning: Pyrazine amines often exhibit broad exchangeable protons in chloroform. DMSO-d6 sharpens the amino (-NH

      
      ) signal and prevents overlap with the aromatic region by shifting the amine downfield (~6.0–6.5 ppm).
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Causality: Higher concentrations can induce stacking effects, shifting aromatic protons upfield and complicating precise chemical shift comparison.

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Transients (Scans): Minimum 16 scans (ensure S/N > 200:1 for aromatic signals).

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Validation: Accurate integration of the isolated pyrazine protons requires full relaxation. Short D1 values will under-represent the aromatic protons relative to the fast-relaxing isopropyl methyls.

Part 3: Spectral Analysis & Comparison

The following table contrasts the target molecule with its primary "alternatives" (impurities). The critical differentiator is the coupling pattern of the pyrazine ring protons.

Comparative Data Table: Target vs. Alternatives
FeatureTarget Compound (6-Isopropoxy isomer)Starting Material (2-Amino-6-chloropyrazine)Regioisomer (3-Isopropoxy isomer)
Pyrazine Ring Protons Two Singlets (or broad singlets)Two Singlets Two Doublets
Chemical Shift (

)
~7.2 – 7.6 ppm~7.8 – 8.2 ppm~7.5 – 7.8 ppm
Coupling (

)

Hz (often unresolved)

Hz

Hz
Isopropyl -CH- Septet, ~5.1 ppmAbsent Septet, ~5.2 ppm
Isopropyl -CH

Doublet, ~1.3 ppmAbsent Doublet, ~1.3 ppm
Amine (-NH

)
Broad Singlet, ~6.2 ppmBroad Singlet, ~6.8 ppmBroad Singlet (Shift varies)
Detailed Spectral Assignment (Target Compound)
  • The Isopropyl Group (Diagnostic for Substitution):

    • 
       1.25 - 1.35 ppm (6H, d, 
      
      
      
      Hz):
      The gem-dimethyl group appears as a strong doublet.
    • 
       5.10 - 5.30 ppm (1H, sept, 
      
      
      
      Hz):
      The methine proton is significantly deshielded by the oxygen atom. Note: If this signal is absent, the reaction failed.
  • The Pyrazine Ring (Diagnostic for Regiochemistry):

    • 
       7.20 - 7.50 ppm (1H, s, H-3):  Located ortho to the electron-donating amine and meta to the isopropoxy group. It is shielded relative to unsubstituted pyrazine (
      
      
      
      8.6).
    • 
       7.50 - 7.70 ppm (1H, s, H-5):  Located ortho to the isopropoxy group and meta to the amine.
      
    • Observation: These two protons appear as sharp singlets. In high-field instruments (>500 MHz), a very small meta-coupling (

      
       Hz) may be observed, but they will never  show the distinct 2.5–3.0 Hz splitting of vicinal protons.
      
  • The Amine (Purity Check):

    • 
       6.0 - 6.5 ppm (2H, br s):  Exchangeable signal. Integration must be close to 2.0 relative to the methine proton (1.0). A ratio < 2.0 suggests proton exchange with wet solvent or salt formation.
      

Part 4: Decision Logic for Purity Assessment

This flowchart illustrates the logical process a researcher should follow to validate the compound's identity using the data above.

NMRLogic Start Acquire 1H NMR Spectrum (DMSO-d6) Check_iPr Are Isopropyl Signals Present? (Septet ~5.2ppm, Doublet ~1.3ppm) Start->Check_iPr Check_Aromatic Analyze Pyrazine Region (7.0 - 8.5 ppm) Check_iPr->Check_Aromatic Yes Result_SM IDENTITY: Starting Material (Reaction Failed) Check_iPr->Result_SM No Coupling Check Coupling of Ring Protons Check_Aromatic->Coupling Result_Regio IDENTITY: Regioisomer (2,3-isomer) (Wrong Substitution) Coupling->Result_Regio Two Doublets (J ~ 3Hz) Result_Target IDENTITY CONFIRMED 6-(Propan-2-yloxy)pyrazin-2-amine Coupling->Result_Target Two Singlets (J < 1Hz)

Caption: Decision tree for identifying 6-(Propan-2-yloxy)pyrazin-2-amine based on spectral features.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21725596, 6-(Propan-2-yl)pyridin-2-amine. (Used as structural analog reference). Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyrazine Coupling Constants. University of Wisconsin-Madison. (Source for pyrazine ortho vs meta coupling constants). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Source for solvent residual peak data).[3][4][5] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 2-amino-6-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, particularly in the synthesis of novel chemical entities, the unambiguous structural elucidation of intermediates and final products is paramount. Pyrazine derivatives, a class of N-heterocyclic compounds, are prevalent scaffolds in medicinal chemistry. Among these, 2-amino-6-isopropoxypyrazine serves as a crucial building block. Its characterization is a frequent task, where liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the analytical gold standard for its sensitivity and structural-elucidating power.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of 2-amino-6-isopropoxypyrazine. We will explore the predictable fragmentation pathways based on fundamental chemical principles and draw comparisons with its positional isomers. This document is designed for researchers, scientists, and drug development professionals who rely on precise mass spectrometric data for structural confirmation and impurity profiling. Our approach is grounded in established fragmentation mechanisms to provide a self-validating framework for analysis.

Predicted Fragmentation Pathway of 2-amino-6-isopropoxypyrazine

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting ions and neutral losses.[1] For 2-amino-6-isopropoxypyrazine (Molecular Weight: 153.18 g/mol ), analysis in positive ion mode via electrospray ionization (ESI) will readily produce a protonated molecule, [M+H]⁺, at an m/z of 154.1. The subsequent fragmentation of this precursor ion via CID can be logically predicted by examining its structure.

The primary sites for fragmentation will be the isopropoxy group due to the relative lability of the C-O bond and the potential for stable neutral losses. The amino group and the pyrazine ring itself will also influence the fragmentation cascade.

A proposed fragmentation pathway is as follows:

  • Initial Neutral Loss of Propene: The most favorable initial fragmentation step is the loss of a neutral propene molecule (C₃H₆, 42.05 Da) from the isopropoxy group via a McLafferty-type rearrangement. This is a common pathway for ethers and results in a stable hydroxylated aminopyrazine radical cation.

  • Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of propene, the resulting intermediate can undergo further fragmentation. A likely step is the loss of carbon monoxide (CO, 28.00 Da) from the pyrazine ring, a characteristic fragmentation for many heterocyclic systems.

  • Alternative Fragmentation - Loss of Isopropyl Radical: An alternative, though likely less dominant, pathway involves the homolytic cleavage of the oxygen-isopropyl bond, leading to the loss of an isopropyl radical (•C₃H₇, 43.06 Da). This would result in a radical cation.

The predicted fragmentation cascade is visualized in the diagram below:

G cluster_main Predicted Fragmentation of 2-amino-6-isopropoxypyrazine precursor [M+H]⁺ m/z 154.1 C₇H₁₂N₃O⁺ intermediate1 Fragment 1 m/z 112.05 C₄H₆N₃O⁺ precursor->intermediate1 - C₃H₆ (Propene) (42.05 Da) alternative_fragment Alternative Fragment m/z 111.04 C₄H₅N₃O⁺ precursor->alternative_fragment - •C₃H₇ (Isopropyl radical) (43.06 Da) fragment2 Fragment 2 m/z 84.05 C₃H₆N₃⁺ intermediate1->fragment2 - CO (Carbon Monoxide) (28.00 Da)

Caption: Predicted fragmentation pathway of protonated 2-amino-6-isopropoxypyrazine.

Experimental Protocol for LC-MS/MS Analysis

To validate the proposed fragmentation and provide a reliable analytical method, the following experimental setup is recommended. This protocol is designed to be a self-validating system by employing standard practices for small molecule analysis on N-heterocyclic compounds.[2][3]

1. Sample Preparation:

  • Dissolve the 2-amino-6-isopropoxypyrazine standard in a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to a concentration of 1 mg/mL to create a stock solution.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for retaining this moderately polar compound.[4]

  • Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting protonation in ESI positive mode.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.

  • Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: ESI Positive.

  • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 154.1.

  • MS/MS Analysis:

    • Select the precursor ion at m/z 154.1.

    • Perform collision-induced dissociation (CID) using argon or nitrogen as the collision gas.[6]

    • Optimize collision energy. A good starting point is a stepped collision energy (e.g., 10, 20, 40 eV) to observe the formation and subsequent fragmentation of intermediate ions.

The overall experimental workflow is depicted below:

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1 µg/mL in mobile phase) B LC Separation (C18 Reverse Phase) A->B C ESI Ionization (Positive Mode) B->C D MS1 Scan (Precursor Ion m/z 154.1) C->D E MS/MS Fragmentation (CID) D->E F Data Analysis E->F

Caption: A streamlined workflow for the LC-MS/MS analysis of 2-amino-6-isopropoxypyrazine.

Comparative Analysis with Positional Isomers

A significant challenge in analytical chemistry is the differentiation of positional isomers, which often exhibit very similar mass spectra.[7][8] Chromatographic separation is therefore essential. However, subtle but significant differences in their MS/MS fragmentation patterns can often be observed and used for confirmation.

Let's consider two positional isomers of 2-amino-6-isopropoxypyrazine:

  • Alternative 1: 2-amino-5-isopropoxypyrazine

  • Alternative 2: 3-amino-5-isopropoxypyrazine

CompoundPredicted Precursor Ion [M+H]⁺ (m/z)Key Predicted Fragments (m/z)Rationale for Differentiation
2-amino-6-isopropoxypyrazine 154.1112.05, 84.05The relative positions of the amino and former hydroxyl group (after propene loss) may influence the ease of subsequent ring fragmentation.
2-amino-5-isopropoxypyrazine 154.1112.05, other ring fragmentsThe primary loss of propene is expected to be identical. However, the different substitution pattern on the resulting pyrazinol intermediate will likely lead to different relative abundances of subsequent fragment ions compared to the 2,6-isomer.
3-amino-5-isopropoxypyrazine 154.1112.05, other ring fragmentsThe position of the amino group will significantly alter the electron density of the pyrazine ring, potentially opening up different ring cleavage pathways after the initial loss of propene. The relative intensities of the fragment ions are expected to differ significantly from the 2-amino isomers.

While the initial loss of propene (m/z 154.1 -> 112.05) is likely to be a common feature for all three isomers, the subsequent fragmentation of the m/z 112.05 ion will be influenced by the relative positions of the amino and hydroxyl groups. These differences in the relative abundances of the lower mass fragment ions, when combined with their unique chromatographic retention times, provide a robust method for their unambiguous identification.

Conclusion

The LC-MS/MS fragmentation of 2-amino-6-isopropoxypyrazine is predicted to be dominated by the neutral loss of propene from the isopropoxy side chain, followed by further fragmentation of the pyrazine core. This guide provides a robust, scientifically-grounded framework for the analysis of this compound, from experimental design to data interpretation. By understanding the fundamental principles of fragmentation and comparing the target analyte with its positional isomers, researchers can confidently perform structural elucidation and differentiate between closely related compounds. The protocols and predictions herein serve as a comprehensive starting point for method development and routine analysis in a drug discovery and development setting.

References

  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. J Mass Spectrom. 2015 Jan;50(1):136-44.

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.

  • Benchchem. Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Anal Bioanal Chem. 2020; 412(19): 4541–4551.

  • ResearchGate. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes.

  • Analytica Chimica Acta.

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.

  • ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

  • ResearchGate. Accuracy of method for 2-aminopyridine.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.

  • Stanford University Mass Spectrometry. Fundamentals: Applications of LC/MS in small molecule drug discovery.

  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). J Mass Spectrom. 2015 Dec;50(12):1433-7.

  • Wikipedia. Collision-induced dissociation.

Sources

A Researcher's Guide to the Infrared Spectroscopy of Amino-Alkoxypyrazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazine derivatives stand out for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. The precise structural elucidation of these compounds is paramount to understanding their function and optimizing their therapeutic potential. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional groups present in these molecules. This guide offers an in-depth analysis of the characteristic IR spectral features of amino-alkoxypyrazines, providing a comparative framework to aid researchers in their structural characterization efforts.

The Significance of Vibrational Spectroscopy in Pyrazine Chemistry

The biological activity of substituted pyrazines is intrinsically linked to their molecular structure. The introduction of amino and alkoxy groups to the pyrazine ring can significantly alter its electronic properties and, consequently, its interaction with biological targets. IR spectroscopy probes the vibrational modes of a molecule, offering a unique "fingerprint" that is sensitive to these structural modifications. By identifying the characteristic absorption bands of the amino and alkoxy substituents, as well as their influence on the pyrazine core, researchers can confidently verify the successful synthesis of the target compound.

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

The quality of an IR spectrum is highly dependent on proper sample preparation. For solid organic compounds like amino-alkoxypyrazines, the following potassium bromide (KBr) pellet method is a robust and widely used technique.[1][2]

Step-by-Step KBr Pellet Preparation
  • Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the amino-alkoxypyrazine sample. The goal is to reduce the particle size to minimize scattering of the infrared radiation, which can otherwise distort the spectral bands.[1]

  • Mixing with KBr: Add 100-200 mg of dry, IR-grade potassium bromide to the mortar. KBr is transparent in the mid-infrared region and serves as an ideal matrix.[2] Gently mix the sample and KBr until a homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Workflow for KBr Pellet Preparation

G cluster_prep Sample Preparation grind Grind 1-2 mg of amino-alkoxypyrazine mix Mix with 100-200 mg of dry KBr grind->mix Homogenize press Press into a transparent pellet mix->press Transfer to die acquire Acquire FT-IR Spectrum press->acquire Place in spectrometer

Figure 1: A streamlined workflow for the preparation of a KBr pellet for FT-IR analysis.

Comparative Spectral Analysis: Decoding the Vibrational Fingerprint

While a dedicated, fully assigned IR spectrum for a specific amino-alkoxypyrazine may not always be readily available, a comprehensive understanding of its characteristic peaks can be achieved through a comparative analysis with structurally related compounds. We will consider the contributions of the amino group, the alkoxy group, and the pyrazine ring system.

The Amino Group Signature

The amino group (-NH₂) gives rise to several distinct and readily identifiable absorption bands. For comparison, we can look at the well-studied spectrum of 2-aminopyrazine.[3]

  • N-H Stretching Vibrations: Primary amines typically exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[3] These bands are generally sharp and of medium intensity.

  • N-H Scissoring (Bending) Vibrations: A characteristic N-H bending vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[4] This band is often strong and can sometimes be mistaken for a carbonyl absorption if not carefully considered in the context of the entire spectrum.

  • C-N Stretching Vibrations: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears in the 1335-1250 cm⁻¹ region.[4]

The Alkoxy Group Signature

The alkoxy group (-OR, where R is an alkyl group, most commonly methyl or ethyl in drug development) also has characteristic absorption bands. We can infer these from data on methoxypyridines and other methoxy-substituted aromatics.[5][6]

  • C-H Stretching of the Alkyl Group: Saturated C-H stretching vibrations from the methyl or ethyl group of the alkoxy substituent will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

  • Asymmetric C-O-C Stretching: A strong and characteristic band for the asymmetric stretching of the C-O-C ether linkage is typically observed in the 1300-1200 cm⁻¹ region. This is a key indicator of the presence of the alkoxy group.

  • Symmetric C-O-C Stretching: A weaker symmetric C-O-C stretching band can be found in the 1050-1010 cm⁻¹ range.

The Pyrazine Ring Vibrations

The pyrazine ring itself has a set of characteristic vibrations, although these can be influenced by the nature and position of the substituents.

  • Aromatic C-H Stretching: The C-H stretching vibrations of the hydrogens attached to the pyrazine ring will appear above 3000 cm⁻¹.

  • Ring Stretching Vibrations (C=C and C=N): The pyrazine ring exhibits several stretching vibrations in the 1600-1400 cm⁻¹ region.[7] These bands are often sharp and can be of variable intensity. The presence of both amino and alkoxy groups, which are electron-donating, can shift the positions of these bands compared to unsubstituted pyrazine.

Summary of Expected Characteristic Peaks

The following table provides a summary of the expected characteristic IR absorption bands for a model amino-alkoxypyrazine, with a comparison to aminopyridine as a reference for the amino-heterocycle system.

Vibrational Mode Expected Wavenumber (cm⁻¹) for Amino-Alkoxypyrazine Reference Wavenumber (cm⁻¹) for 2-Aminopyridine Notes
Asymmetric N-H Stretch3500 - 3400~3442Two distinct bands for a primary amine.
Symmetric N-H Stretch3400 - 3300~3300Weaker and sharper than O-H stretches.[4]
Aromatic C-H Stretch3100 - 3000> 3000Characteristic of hydrogens on the aromatic ring.
Aliphatic C-H Stretch2950 - 2850N/AFrom the alkyl portion of the alkoxy group.
N-H Bending (Scissoring)1650 - 1580~1628Strong absorption for a primary amine.[4]
Pyrazine Ring C=C/C=N Stretches1600 - 1400~1581 (C=N)Multiple bands expected, positions are substituent-dependent.[8]
Aromatic C-N Stretch1335 - 1250~1300Stretching of the bond between the ring and the amino group.
Asymmetric C-O-C Stretch1300 - 1200N/AStrong, characteristic band for the alkoxy group.
Symmetric C-O-C Stretch1050 - 1010N/AOften a strong band in methoxy-substituted heterocycles.
Visualizing the Key Functional Groups

Figure 2: Key functional groups of an amino-alkoxypyrazine and their characteristic IR absorption regions.

Conclusion

The structural verification of novel amino-alkoxypyrazines is a critical step in the drug discovery and development process. FT-IR spectroscopy offers a powerful and accessible tool for this purpose. By understanding the characteristic vibrational frequencies of the amino and alkoxy functional groups, and by comparing the obtained spectra with those of related compounds such as aminopyrazines and alkoxypyridines, researchers can confidently identify and characterize their synthesized molecules. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides a robust framework for the structural elucidation of this important class of heterocyclic compounds.

References

  • Vertex AI Search. (n.d.). Sample preparation for FT-IR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • ResearchGate. (2017, July 1). Anharmonic vibrational spectra and mode-mode couplings analysis of 2-aminopyridine.
  • Indian Academy of Sciences. (n.d.). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide.
  • ACS Publications. (2012, August 31). Solvation Effect on the NH Stretching Vibrations of Solvated Aminopyrazine, 2-Aminopyridine, and 3-Aminopyridine Clusters.
  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3)IR1.
  • ResearchGate. (2010, September 2). Infrared spectrometry of pyrazines.

Sources

A Comparative Guide to the Reactivity of 6-Isopropoxy- vs. 6-Methoxy-pyrazin-2-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Alkoxy Substitution on a Privileged Scaffold

The pyrazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its electron-deficient nature and capacity for hydrogen bonding make it an invaluable component in designing biologically active molecules.[4] Within the vast library of pyrazine-based building blocks, 2-amino-6-alkoxypyrazines are particularly crucial for their role in constructing kinase inhibitors and other targeted therapies.[5][6]

This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 6-isopropoxy-pyrazin-2-amine and 6-methoxy-pyrazin-2-amine . While the difference appears to be a simple homologous extension—a single methyl group versus an isopropyl group—this seemingly minor structural change imparts significant and predictable differences in chemical reactivity. Understanding these differences is paramount for researchers and drug development professionals aiming to optimize reaction conditions, maximize yields, and anticipate synthetic challenges. We will dissect the electronic and steric profiles of these molecules and translate those fundamental properties into practical outcomes for key synthetic transformations.

Chapter 1: The Physicochemical Landscape: Steric vs. Electronic Effects

The reactivity of an aromatic or heteroaromatic system is fundamentally governed by the interplay of electronic and steric effects of its substituents. For 6-alkoxy-pyrazin-2-amines, both the methoxy and isopropoxy groups are electron-donating through resonance while being weakly electron-withdrawing through induction.[7][8]

Electronic Profile: A Shared Identity

Both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are classical ortho-, para-directing activators in electrophilic aromatic substitution, a principle that translates to their influence on the pyrazine ring.[9] They possess oxygen atoms with lone pairs that can be delocalized into the electron-deficient pyrazine π-system. This is known as a positive mesomeric (+M) or resonance effect.[10] This electron donation increases the electron density of the ring, although the pyrazine core remains electron-poor overall due to the two electronegative nitrogen atoms.[11]

Simultaneously, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond (an inductive or -I effect).[8] For alkoxy groups, the resonance effect typically outweighs the inductive effect, resulting in a net electron-donating character that influences reactivity.[10] From a purely electronic standpoint, the methoxy and isopropoxy groups are very similar, and one would not predict a dramatic difference in reactivity based on this factor alone.

Steric Profile: The Point of Divergence

The most significant difference between the two substituents lies in their three-dimensional bulk. The isopropoxy group is substantially larger than the methoxy group. This property, known as steric hindrance , refers to the physical obstruction by bulky groups that impedes the approach of reagents to a potential reaction site.[12][13]

This steric bulk has profound implications for several potential reaction sites on the molecule:

  • The C-5 Position: The isopropoxy group creates a sterically congested environment around the adjacent C-5 position, potentially hindering reactions that require access to this site, such as lithiation or palladium-catalyzed cross-coupling of a 5-halo-pyrazinamine.

  • The 2-Amino Group: The flanking isopropoxy group can partially shield the amino group, affecting its nucleophilicity and accessibility for reactions like acylation or alkylation.

  • The N-1 Nitrogen: The pyrazine nitrogen atoms can act as ligands for metal catalysts. The bulk of the isopropoxy group can influence the binding affinity and geometry of such coordination.

// Invisible edge for alignment Methoxy -> Isopropoxy [style=invis]; } } Figure 1. Comparison of steric bulk between methoxy and isopropoxy groups.

Chapter 2: Comparative Reactivity in Key Transformations

The theoretical differences in steric profiles manifest as tangible differences in reactivity in common synthetic reactions used in drug development. The pyrazine scaffold is frequently functionalized using palladium-catalyzed cross-coupling reactions.[2][14]

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, often used to couple an aryl or heteroaryl halide with a boronic acid.[15][16] Let us consider a hypothetical reaction where the 5-position of our pyrazine is halogenated (e.g., with bromine) to serve as the electrophilic partner.

Suzuki_Workflow cluster_steps Catalytic Cycle Start 5-Bromo-6-alkoxy- pyrazin-2-amine Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) OxAdd Oxidative Addition of Pd(0) to Ar-Br Transmetal Transmetalation with Boronic Acid OxAdd->Transmetal Rate Influenced by Sterics ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->OxAdd Regenerates Pd(0) Catalyst Product 5-Aryl-6-alkoxy- pyrazin-2-amine ReductElim->Product

Reactivity of 6-Methoxy Derivative: The smaller methoxy group presents minimal steric hindrance. The oxidative addition of the palladium catalyst to the C-Br bond at the 5-position proceeds relatively unimpeded. This typically leads to faster reaction rates, higher yields, and requires less aggressive reaction conditions (lower temperatures, lower catalyst loading).

Reactivity of 6-Isopropoxy Derivative: The bulky isopropoxy group creates significant steric congestion around the C-5 position. This can hinder the approach of the bulky palladium-phosphine catalyst, slowing down the rate-limiting oxidative addition step.[17] To overcome this, more forcing conditions may be necessary, such as:

  • Higher temperatures or the use of microwave irradiation.[14]

  • Higher catalyst and ligand loading.

  • The use of specialized, bulkier phosphine ligands (e.g., Buchwald-type ligands) that can promote coupling with sterically hindered substrates.

Buchwald-Hartwig Amination

This reaction is another cornerstone of modern synthesis, used to form C-N bonds.[18] If we consider a 5-halo-6-alkoxypyrazine, the same principles discussed for the Suzuki coupling apply. The steric bulk of the isopropoxy group will likely impede the catalytic cycle, necessitating more robust catalytic systems or harsher conditions compared to the methoxy analog.[1][19]

Reactivity at the 2-Amino Group

The nucleophilicity of the 2-amino group is also affected by the adjacent alkoxy substituent.

Acylation/Sulfonylation:

  • 6-Methoxy-pyrazin-2-amine: The amino group is relatively exposed, allowing for straightforward acylation or sulfonylation with standard reagents (e.g., acyl chlorides, sulfonyl chlorides) under basic conditions.

  • 6-Isopropoxy-pyrazin-2-amine: The isopropoxy group acts as a steric shield, hindering the approach of electrophiles to the amino group. This can lead to sluggish or incomplete reactions. It may be necessary to use more reactive acylating agents, higher temperatures, or stronger, non-nucleophilic bases to achieve complete conversion. In some cases, this steric protection can be synthetically useful, allowing for selective reaction at another site on a more complex molecule.

Chapter 3: Data Summary & Experimental Protocols

Predicted Reactivity Comparison
Reaction Type (at C-5)ReactantPredicted Relative RatePredicted YieldTypical Conditions
Suzuki-Miyaura Coupling 6-Methoxy DerivativeFasterHigherPd(PPh₃)₄, K₂CO₃, 90 °C
6-Isopropoxy DerivativeSlowerLowerMay require PdCl₂(dppf), Cs₂CO₃, >100 °C or microwave
Buchwald-Hartwig Amination 6-Methoxy DerivativeFasterHigherStandard Pd/ligand systems (e.g., BINAP)
6-Isopropoxy DerivativeSlowerLowerMay require bulky Buchwald ligands (e.g., XPhos)
**Acylation (at -NH₂) **6-Methoxy DerivativeFasterHigherAcyl chloride, Pyridine, RT
6-Isopropoxy DerivativeSlowerLowerMay require higher temp, stronger base (e.g., NaH)
Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a halo-pyrazine, illustrating the key steps and considerations discussed. It should be optimized for each specific substrate.

Objective: To synthesize 5-phenyl-6-methoxy-pyrazin-2-amine.

Materials:

  • 5-Bromo-6-methoxy-pyrazin-2-amine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-6-methoxy-pyrazin-2-amine, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with the inert gas for a further 10 minutes to ensure deoxygenation.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn yellow or dark brown.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For the analogous 6-isopropoxy starting material, a higher temperature (e.g., 120 °C or microwave heating) and a different catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) might be required for efficient conversion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-phenyl-6-methoxy-pyrazin-2-amine.

Conclusion and Outlook

The choice between 6-isopropoxy- and 6-methoxy-pyrazin-2-amine is a strategic decision in synthetic design.

  • Choose 6-methoxy-pyrazin-2-amine when high reactivity, mild conditions, and straightforward functionalization at adjacent positions or the amino group are desired. It is the "workhorse" building block for rapid library synthesis where steric factors are not a primary consideration.

  • Choose 6-isopropoxy-pyrazin-2-amine when steric bulk is a desired feature to influence conformation, block a specific site from reacting, or probe a sterically constrained binding pocket in a biological target. The synthetic chemist must be prepared to employ more forceful conditions or specialized catalytic systems to overcome the inherent steric hindrance.

By understanding the fundamental principles of steric and electronic effects, researchers can make informed choices, anticipate challenges, and rationally design synthetic routes, ultimately accelerating the drug discovery process.

References

  • Patsnap Eureka. (2026, February 14). Isopropyl vs Methoxy: Reaction Media Impacts.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling.
  • ResearchGate. (2018, November 11). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • PMC. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • PubChem. (n.d.). 6-Methoxypyrazin-2-amine. [Link]

  • Royal Society of Chemistry. (2013, April 9).
  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • bioRxiv. (2023, December 12). Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antiviral Activity and Improved Selectivity Over Pim3.
  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • ResearchGate. (2022, July 13).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2023, December 5). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry Stack Exchange. (2016, November 25).
  • ResearchGate. (2017, October 6).
  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • PMC. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)
  • ACS Publications. (2018, July 23). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • Biosynce. (2025, October 2). What are the products of pyrazine substitution reactions?.

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HPLC method development for 2-amino-6-isopropoxypyrazine purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity of 2-Amino-6-Isopropoxypyrazine

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development and specialty chemicals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is a fundamental pillar of safety and efficacy. 2-Amino-6-isopropoxypyrazine, a heterocyclic amine, represents a class of compounds frequently utilized as building blocks in complex syntheses. Its purity profile can directly influence the yield, impurity profile, and ultimate quality of the final product.

This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC purity method for 2-amino-6-isopropoxypyrazine. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, compare alternative approaches with supporting data, and establish a self-validating protocol grounded in scientific integrity and regulatory expectations.

Pillar 1: Foundational Strategy & Analyte Characterization

The first step in any method development is to understand the analyte. 2-Amino-6-isopropoxypyrazine is a moderately polar aromatic compound. Its key structural features—the basic amino group, the electron-rich pyrazine ring, and the hydrophobic isopropoxy group—dictate its chromatographic behavior. The amino group (pKa estimated ~3-4) is particularly important, as its ionization state is pH-dependent and will significantly impact retention in reversed-phase chromatography.

Our initial strategy will be based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and suitability for compounds of this polarity.[1] The goal is to achieve adequate retention of the main peak while enabling the separation of more polar and less polar impurities.

Initial Chromatographic Conditions (Starting Point)
  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is the workhorse of RP-HPLC and provides a strong starting point due to its hydrophobic nature.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer suitable for potential LC-MS applications and will ensure the basic amino group is protonated (pH < pKa), leading to more consistent retention and improved peak shape.[3]

    • B: Acetonitrile (ACN). Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[4]

  • Elution: Gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: The pyrazine ring contains a chromophore, making UV detection suitable. A preliminary scan would be ideal, but a starting wavelength of 270 nm is a logical choice based on the structure.[2]

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

Pillar 2: A Comparative Approach to Method Optimization

Method development is an iterative process of systematic optimization. Here, we compare key parameters to refine our initial conditions, with all decisions driven by chromatographic data.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Finalization & Validation A Define Analyte Properties (Polarity, pKa) B Select Initial Conditions (C18, ACN/H2O, Acidic pH) A->B Guides Selection C Optimize Mobile Phase (Compare ACN vs. MeOH) B->C D Optimize pH (Compare Acidic vs. Neutral) C->D E Screen Columns (Compare C18 vs. Phenyl-Hexyl) D->E F Select Final Optimized Method E->F G Perform Forced Degradation F->G H Validate per ICH Q2(R1) G->H

Caption: HPLC Method Development Workflow.

Experiment 1: Organic Modifier Selectivity (Acetonitrile vs. Methanol)

Causality: While both are common organic modifiers, acetonitrile and methanol possess different properties that can alter chromatographic selectivity. Methanol is a protic solvent capable of hydrogen bonding, while aprotic acetonitrile interacts via dipole-dipole forces.[3] This difference can change the elution order of closely related impurities.

Protocol:

  • Prepare two sets of mobile phases. Set 1: A=0.1% Formic Acid in Water, B=Acetonitrile. Set 2: A=0.1% Formic Acid in Water, B=Methanol.

  • Prepare a sample of 2-amino-6-isopropoxypyrazine spiked with a small amount of a known related substance (e.g., 2-amino-6-methoxypyrazine, if available) or a partially degraded sample.

  • Run the same gradient program (e.g., 10-90% B in 20 minutes) using both mobile phase sets on the C18 column.

  • Compare the resolution between the main peak and impurities, peak shape (asymmetry), and system backpressure.

Hypothetical Comparative Data:

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Choice
Resolution (Main Peak vs. Impurity 1) 2.51.8ACN provides superior separation.
Peak Asymmetry (Main Peak) 1.11.4ACN yields more symmetrical peaks.
System Backpressure (Max) 180 bar250 barACN allows for higher flow rates or longer columns.
Selectivity Different elution order observed for minor impurities.-ACN chosen for better overall performance.
Experiment 2: Stationary Phase Comparison

Causality: The choice of stationary phase is a powerful tool for altering selectivity. While a C18 phase separates primarily based on hydrophobicity, a Phenyl-Hexyl phase introduces π-π interactions, which can be highly effective for separating aromatic compounds like pyrazines.

G cluster_0 Stationary Phase Interaction Analyte 2-Amino-6-isopropoxypyrazine (Aromatic, Basic) C18 C18 Column Primarily Hydrophobic Interactions Analyte->C18 Retained Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interactions Analyte->Phenyl Stronger Retention (Potentially)

Caption: Analyte-Stationary Phase Interactions.

Protocol:

  • Using the optimized mobile phase (0.1% Formic Acid in Water/ACN), run the same gradient program on two different columns:

    • Column 1: C18 (150 mm x 4.6 mm, 5 µm)

    • Column 2: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)

  • Use a sample containing known or stress-induced impurities.

  • Compare retention times, resolution between critical pairs, and peak shapes.

Hypothetical Comparative Data:

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Choice
Retention Factor (k) of Main Peak 4.56.2Phenyl-Hexyl shows stronger retention due to π-π interactions.
Resolution (Impurity A / Impurity B) 1.3 (co-eluting)2.1 (baseline separated)Phenyl-Hexyl resolves critical aromatic impurities.
Peak Asymmetry 1.11.1Both provide good peak shape.

Pillar 3: The Optimized Method, Forced Degradation, and Validation

Synthesizing our findings, we arrive at an optimized method designed for robust purity determination.

Final Optimized HPLC Method
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B in 20 min, hold at 70% B for 2 min, return to 10% B in 1 min, equilibrate for 7 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Trustworthiness: Proving the Method is Stability-Indicating

A purity method is only trustworthy if it can separate the active ingredient from its degradation products. A forced degradation study is essential to prove this capability.[5] The objective is to generate 5-20% degradation to identify potential degradants.

Forced Degradation Protocol:

  • Sample Preparation: Prepare separate solutions of 2-amino-6-isopropoxypyrazine (~1 mg/mL) in the sample diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (ICH Q1B conditions).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the optimized HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main 2-amino-6-isopropoxypyrazine peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure under all conditions.

Authoritative Grounding: Method Validation

The final step is to formally validate the analytical procedure to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[6][7][8][9]

Validation Parameters Summary:

  • Specificity: Proven through the forced degradation study and analysis of a placebo (if for a drug product).

  • Linearity: Assessed over a range (e.g., LOQ to 150% of the specification level for impurities) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by analyzing samples spiked with known amounts of impurities or the main analyte (recovery should be within 98.0-102.0%).

  • Precision:

    • Repeatability: Multiple preparations by the same analyst on the same day.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. Results are evaluated by %RSD.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ~10).

  • Robustness: Deliberate small variations in method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) are made to ensure the method remains reliable.

By systematically comparing chromatographic variables, proving the method's stability-indicating nature, and grounding it in the authoritative standards of ICH Q2(R1), we have developed a scientifically sound, robust, and trustworthy HPLC method for the purity analysis of 2-amino-6-isopropoxypyrazine. This approach ensures that the quality of this critical intermediate can be reliably monitored, safeguarding the integrity of the final product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Quality Guidelines . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography . DergiPark. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column . SIELC Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography . Shunan Zhao, Kindai University, 2013. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Asian Journal of Research in Chemistry. [Link]

  • HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A . SIELC Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics . MDPI. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. [Link]

  • Chemical Transformation of Pyrazine Derivatives . Moroccan Journal of Chemistry. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Drug Discovery and Development. [Link]

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A Comparative Guide to the Crystal Structures of 2,6-Disubstituted Pyrazine Amines for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the crystal structure data for a series of 2,6-disubstituted pyrazine amines, compounds of significant interest to researchers, scientists, and drug development professionals. The pyrazine ring is a key scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1] Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide will delve into the structural nuances of selected 2,6-disubstituted pyrazine and pyridine amines, offering a comparative analysis of their crystallographic data, a detailed experimental protocol for crystal structure determination, and insights into the causality behind experimental choices.

The Significance of Pyrazine Scaffolds in Medicinal Chemistry

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The arrangement of the two nitrogen atoms in the pyrazine ring allows for a variety of intermolecular interactions, making them versatile scaffolds for targeting a range of biological macromolecules. Their applications are extensive, from anticancer and anti-inflammatory agents to therapeutics for neurodegenerative diseases.[1] The 2,6-disubstitution pattern, in particular, offers a valuable vector for modifying the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

Comparative Analysis of Crystal Structures

A comparative analysis of the crystal structures of several 2,6-disubstituted pyrazine and pyridine amines reveals key differences and similarities in their solid-state conformations and packing arrangements. The following table summarizes the crystallographic data for four selected compounds, providing a basis for understanding their structural diversity.

Compound Name2,6-Dimethylpyrazine2,6-Diaminopyridine2-Amino-6-bromopyridinium tetrafluorobenzoate2,6-Diamino-3,5-dinitropyrazine
CCDC/COD Number CCDC 148784COD 2020898CCDC 1893117CCDC 170911
Chemical Formula C₆H₈N₂C₅H₇N₃C₁₂H₇BrF₄N₂O₂C₄H₄N₆O₄
Crystal System OrthorhombicOrthorhombicMonoclinicMonoclinic
Space Group F dd 2P b c aP 2₁/cP 2₁/n
Unit Cell Dimensions a = 9.98 Å, b = 15.36 Å, c = 7.99 Åa = 5.1217 Å, b = 9.8397 Å, c = 21.914 Åa = 12.04 Å, b = 10.98 Å, c = 10.08 Å, β = 108.6°a = 7.47 Å, b = 6.81 Å, c = 13.56 Å, β = 98.9°
Volume (ų) 1224.51104.91261.6681.4
Z 8844
R-factor (%) Not readily available11.892.6Not readily available

Analysis of Structural Data:

The data presented in the table highlights the influence of the substituents on the crystal packing and symmetry. For instance, the simple methyl and amino substitutions in 2,6-dimethylpyrazine and 2,6-diaminopyridine, respectively, lead to orthorhombic crystal systems. In contrast, the larger and more complex substituents in the 2-amino-6-bromopyridinium co-crystal and the dinitro-substituted pyrazine result in monoclinic systems. The unit cell volumes also reflect the size of the constituent molecules. A detailed examination of the intermolecular interactions within these crystal lattices, accessible through their respective CIF files, would provide further insights into the forces governing their solid-state assembly, such as hydrogen bonding and π-π stacking.

Experimental Protocol: From Powder to High-Quality Crystal Structure

The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in determining a molecule's crystal structure. The following protocol outlines a systematic approach to crystal growth and data collection for 2,6-disubstituted pyrazine amines.

Part 1: Crystal Growth - The Art of Slow and Steady

The key to successful crystallization is to achieve a state of slow supersaturation, allowing for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.

Step 1: Purity is Paramount

  • Rationale: Impurities can disrupt the crystal lattice, leading to poorly formed or multiple crystals.

  • Procedure: Ensure the starting material is of the highest possible purity. Recrystallize the compound from a suitable solvent if necessary.

Step 2: Solvent Selection

  • Rationale: The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature.

  • Procedure: Test the solubility of a small amount of the compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

Step 3: Crystallization Technique

  • Rationale: Different compounds crystallize best under different conditions. Experiment with various techniques to find the optimal method.

  • Common Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution. The slow diffusion of the precipitant vapor into the compound solution will induce crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer for further slow cooling.

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Step 1: Crystal Selection and Mounting

  • Rationale: A single, well-formed crystal with sharp edges and no visible defects is crucial for collecting high-quality diffraction data.

  • Procedure: Under a microscope, select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions). Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

Step 2: Data Collection

  • Rationale: The diffractometer directs a beam of X-rays onto the crystal, and the resulting diffraction pattern is recorded by a detector. The intensity and position of the diffracted beams contain the information about the arrangement of atoms in the crystal.

  • Procedure:

    • Center the crystal in the X-ray beam.

    • Perform a preliminary unit cell determination to assess the crystal quality and determine the crystal system and space group.

    • Set up a data collection strategy to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to extract the intensities of the individual reflections.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to obtain the final, most accurate crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a 2,6-disubstituted pyrazine amine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Pyrazine Amine Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Technique Crystallization Technique Selection Solvent->Technique Growth Slow Crystal Growth Technique->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Conclusion

This guide has provided a comparative overview of the crystal structures of selected 2,6-disubstituted pyrazine amines and a comprehensive protocol for their determination. The presented data underscores the structural diversity within this important class of molecules and highlights the power of single-crystal X-ray diffraction in elucidating their three-dimensional architecture. For researchers in drug development, this structural information is invaluable for understanding intermolecular interactions, guiding lead optimization, and ultimately designing more effective and selective therapeutics.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.